2-Amino-5-methyl-3-thiophenecarbonitrile
説明
The exact mass of the compound 2-Amino-5-methylthiophene-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-amino-5-methylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXADLPRHBRTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351023 | |
| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-58-6 | |
| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylthiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-3-cyano-5-methylthiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK4FNV7HCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methyl-3-thiophenecarbonitrile, a polysubstituted aminothiophene, is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of the atypical antipsychotic drug, Olanzapine.[1][2] Its unique molecular architecture, featuring a thiophene ring substituted with amino, methyl, and cyano groups, imparts it with versatile reactivity, making it a valuable building block in pharmaceutical and organic synthesis.[1][3] This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of this compound.
Chemical and Physical Properties
This compound is typically a light yellow to brown crystalline powder.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂S | [4] |
| Molecular Weight | 138.19 g/mol | [4] |
| CAS Number | 138564-58-6 | [4] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 101-105 °C | [3] |
| Boiling Point | 318.5 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| Purity | ≥ 98% (GC) | [3] |
Synthesis
The primary method for synthesizing this compound is the Gewald reaction , a multi-component condensation reaction.[6] This one-pot synthesis is valued for its efficiency in constructing the highly substituted thiophene ring system.[6]
Gewald Reaction Mechanism
The Gewald reaction proceeds through an initial Knoevenagel condensation between an aldehyde or ketone (in this case, propionaldehyde) and an active methylene compound (malononitrile), catalyzed by a base.[7][8] This is followed by the addition of elemental sulfur to the α-thiolated intermediate, which then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[7]
Caption: Gewald reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis via Gewald Reaction
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Dimethylformamide (DMF)
-
Triethylamine
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine elemental sulfur (46.2 g) and propionaldehyde (100 g) in dimethylformamide (200 ml).[9]
-
Cool the mixture to 5°C.[9]
-
Slowly add triethylamine (113.2 ml) to the cooled mixture.[9]
-
Separately, dissolve malononitrile (95.2 g) in dimethylformamide (200 ml).[9]
-
Add the malononitrile solution to the reaction mixture.[9]
-
Stir the reaction mixture for 45 minutes after the addition is complete.[9]
-
The product can be isolated and purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity and Applications
The reactivity of this compound is primarily centered around the nucleophilic character of the amino group.
Reaction with Electrophiles
The amino group readily reacts with electrophiles. A notable application is its reaction with 2-fluoronitrobenzene in the presence of a base to form 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the synthesis of Olanzapine.[6]
Caption: Workflow for the synthesis of a key Olanzapine intermediate.
Pharmaceutical Intermediate
The predominant application of this compound is as a foundational building block in the pharmaceutical industry, specifically for the production of Olanzapine.[1][2] Its structural features are crucial for constructing the thieno[2,3-b][10][11]benzodiazepine core of the drug.[9]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[12]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and process development. Its efficient synthesis via the Gewald reaction and its critical role as a precursor to Olanzapine underscore its industrial importance. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective utilization in research and pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Amino-5-methyl-3-thiophenecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Olanzapine.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Physical Properties
This compound is a solid, typically appearing as a light yellow to brown powder or crystalline substance.[1] It is recognized for its unique thiophene structure, which imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1] The compound is stable under normal storage conditions, though it is recommended to be stored in a cool, dry, well-ventilated area away from heat and direct sunlight, and in a tightly sealed container to prevent moisture absorption.[2]
Quantitative Physical Data
The following table summarizes the key quantitative physical data for this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂S | [3] |
| Molecular Weight | 138.19 g/mol | [3] |
| Melting Point | 101-103 °C | [4] |
| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [4] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 146.4 ± 27.9 °C | [4] |
| pKa | 0.16 ± 0.10 (Predicted) | [4] |
| XLogP3 | 1.9 | [3] |
Solubility Profile
The solubility of this compound has been qualitatively described in several sources. It is generally characterized by low solubility in water and good solubility in certain organic solvents.
| Solvent | Solubility | Source |
| Water | Low solubility | |
| Methanol | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Spectral Data
Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and FTIR for this compound are not widely available in the public domain. However, some suppliers indicate that the structure is confirmed by NMR. For the related compound, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, ¹H NMR and mass spectrometry data have been published.[5][6] Researchers requiring detailed spectral information for this compound may need to perform their own analyses or request data directly from chemical suppliers.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. The range between these two temperatures is the melting range.
Boiling Point Determination (Thiele Tube Method)
For organic compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. As this compound is a solid with a high predicted boiling point, this method would require heating it to a molten state.
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.
Methodology:
-
Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, diethyl ether, toluene) to establish a comprehensive solubility profile.
Role in Olanzapine Synthesis
This compound is a crucial starting material in the multi-step synthesis of Olanzapine. The following diagram illustrates the initial steps of this synthetic pathway.
Caption: Synthetic pathway from this compound to Olanzapine.
This guide provides a foundational understanding of the physical characteristics of this compound. For researchers engaged in work with this compound, it is recommended to supplement this information with in-house experimental data for the most accurate and reliable results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 3. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 6. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile (CAS: 138564-58-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-methyl-3-thiophenecarbonitrile, a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Gewald reaction, and outlines methods for its purification and analysis. Notably, this compound serves as a critical intermediate in the manufacturing of the atypical antipsychotic drug, Olanzapine. While its primary application lies in synthetic chemistry, this guide also touches upon the broader biological activities associated with the 2-aminothiophene scaffold, offering context for its significance in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a stable, light yellow to brown crystalline powder.[1] Its core structure features a thiophene ring, which imparts unique reactivity, making it a valuable precursor for more complex molecules.[1][2] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 138564-58-6 | [3][4] |
| Molecular Formula | C₆H₆N₂S | [3][4] |
| Molecular Weight | 138.19 g/mol | [3][4][5] |
| Melting Point | 101-103 °C | [3][6] |
| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [3][6] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3] |
| Appearance | Light yellow to brown powder/crystal | [1][2] |
| Solubility | Soluble in Methanol | [3][6] |
| InChIKey | YGXADLPRHBRTPG-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(C#N)=C(N)S1 | [3] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of an aldehyde (propionaldehyde), a compound with an active methylene group (malononitrile), and elemental sulfur in the presence of a base.[7][8]
Experimental Protocol: Gewald Synthesis
This protocol is adapted from established patent literature describing the synthesis of Olanzapine intermediates.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Sulfur (powdered)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine sulfur (46.2 g) and dimethylformamide (200 ml).
-
Add propionaldehyde (100 g) to the mixture.
-
Cool the reaction mixture to 5°C using an ice bath.
-
Slowly add triethylamine (113.2 ml) to the cooled mixture, maintaining the temperature at 5°C.
-
In a separate beaker, dissolve malononitrile (95.2 g) in dimethylformamide (200 ml).
-
Add the malononitrile solution to the reaction mixture.
-
Stir the reaction mixture vigorously for 45 minutes after the addition is complete.
-
Pour the reaction mixture into ice water (2400 ml) to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the collected solid with chilled water.
-
Dry the product to obtain this compound.
Purification
The crude product obtained from the synthesis can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.[3]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Spectroscopic Analysis
-
¹H NMR: Protons of the methyl group, the amino group, and the thiophene ring would be observed. The methyl group protons would likely appear as a singlet, while the thiophene proton would also be a singlet. The amino group protons would present as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbon atoms of the methyl group, the nitrile group, and the thiophene ring would be present.
-
FT-IR: Characteristic absorption bands for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the thiophene ring would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (138.19 g/mol ) would be observed.
Applications in Drug Development
The primary and well-documented application of this compound is as a crucial starting material for the synthesis of Olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[7][9]
Role in Olanzapine Synthesis
The synthesis of Olanzapine involves a multi-step process where this compound is first reacted with 2-fluoronitrobenzene to form an intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.[7] This intermediate then undergoes further reactions to yield the final Olanzapine molecule.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 138564-58-6 [m.chemicalbook.com]
- 4. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 6. lookchem.com [lookchem.com]
- 7. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methyl-3-thiophenecarbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.[1] Its thiophene core, substituted with an amine, a methyl group, and a nitrile moiety, provides a versatile scaffold for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, intended for researchers and professionals in the fields of drug discovery and organic synthesis.
Molecular Structure and Properties
This compound is a substituted thiophene with the chemical formula C₆H₆N₂S. Its structure features a central five-membered thiophene ring. An amino group (-NH₂) is attached at the C2 position, a cyano group (-C≡N) at the C3 position, and a methyl group (-CH₃) at the C5 position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂S | [2][3] |
| Molecular Weight | 138.19 g/mol | [2][3] |
| CAS Number | 138564-58-6 | [2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 101-105 °C | [2] |
| Boiling Point | 318.5 ± 42.0 °C (Predicted) | |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Gewald reaction . This multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.
The Gewald Reaction: An Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4][5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
The logical workflow of the Gewald synthesis for this compound is depicted below:
Caption: Workflow of the Gewald reaction for synthesizing this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound via the Gewald reaction, based on general procedures for 2-aminothiophene synthesis.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol (or Methanol)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.0 eq), propionaldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Catalyst: To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to a gentle reflux (approximately 50-60 °C) and maintained for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-water.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound as a crystalline solid.
Spectroscopic and Crystallographic Data
Accurate characterization of this compound is crucial for quality control and for confirming its identity in subsequent synthetic steps. The following sections provide an overview of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (in CDCl₃):
-
A singlet for the methyl protons (-CH₃) is expected around δ 2.0-2.5 ppm.
-
A broad singlet for the amine protons (-NH₂) is anticipated in the region of δ 4.5-5.5 ppm.
-
A singlet for the proton on the thiophene ring (at C4) would likely appear in the aromatic region, estimated around δ 6.0-7.0 ppm.
Expected ¹³C NMR Data (in CDCl₃): Based on the structure and data from similar compounds, the following approximate chemical shifts are expected:
-
-CH₃: ~12-15 ppm
-
C3 (-C-C≡N): ~90-95 ppm
-
-C≡N: ~115-120 ppm
-
C4: ~115-120 ppm
-
C5 (-C-CH₃): ~130-135 ppm
-
C2 (-C-NH₂): ~155-160 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450 - 3250 | N-H | Asymmetric and symmetric stretching |
| 2950 - 2850 | C-H (methyl) | Stretching |
| 2230 - 2210 | C≡N (nitrile) | Stretching |
| 1650 - 1580 | N-H | Bending |
| ~1550 | C=C (thiophene ring) | Stretching |
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 138.03 (for C₆H₆N₂S)
Crystallographic Data
As of the latest literature search, specific crystallographic data (e.g., CIF files) for this compound has not been publicly deposited or published. In contrast, its derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (known as ROY), is well-known for its extensive polymorphism and has been extensively studied by X-ray crystallography.
Applications in Drug Development
The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Olanzapine.
Role in Olanzapine Synthesis
The synthesis of Olanzapine involves the initial formation of this compound via the Gewald reaction. The amino group of this intermediate is then reacted with 2-fluoronitrobenzene to form 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. Subsequent reduction of the nitro group and cyclization leads to the thienobenzodiazepine core of Olanzapine.
The logical relationship of this compound as a precursor in this synthetic pathway is illustrated below.
Caption: The synthetic progression from this compound to Olanzapine.
Biological Activity and Signaling Pathways
As a chemical intermediate, this compound is not intended for direct biological application and, consequently, there is no available literature detailing its interaction with specific biological targets or its involvement in signaling pathways. Its significance lies in its role as a precursor to pharmacologically active compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Olanzapine. The Gewald reaction provides an efficient and straightforward route for its preparation. This guide has summarized the key data regarding its structure, properties, and synthesis, providing a foundational resource for researchers and professionals working with this important compound. Further research to fully characterize its spectroscopic properties and explore its potential in the synthesis of other novel compounds is warranted.
References
Spectroscopic Data and Experimental Protocols for 2-Amino-5-methyl-3-thiophenecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 2-Amino-5-methyl-3-thiophenecarbonitrile and related compounds. It also details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds, which are essential for the structural elucidation and characterization of this important pharmaceutical intermediate.
Spectroscopic Data
Direct, publicly available spectroscopic data for this compound is limited. However, data for structurally similar compounds provide valuable reference points for researchers.
¹H NMR and Mass Spectrometry Data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
A closely related derivative, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, has been characterized. The following data was obtained in Chloroform-d (CDCl₃).
Table 1: ¹H NMR and Mass Spectrometry Data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
| Data Type | Parameter | Value |
| ¹H NMR | Chemical Shift (δ) | 9.61 ppm (s, 1H, NH) |
| 8.24 ppm (dd, J = 1.5, 8.5 Hz, 1H, Ph-H) | ||
| 7.50 ppm (dd, J = 1.5, 7.0, 8.5 Hz, 1H, Ph-H) | ||
| 7.18 ppm (dd, J = 1.0, 8.5 Hz, 1H, Ph-H) | ||
| 6.95 ppm (ddd, J = 1.0, 7.0, 8.5 Hz, 1H, Ph-H) | ||
| 6.78 ppm (q, J = 1.0 Hz, 1H, Ar-H) | ||
| 2.47 ppm (d, J = 1.0 Hz, 3H, CH₃) | ||
| Mass Spec. | m/z (ESI) | 258 ([M-H]⁻)[1] |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3500-3300 | Medium |
| C-H stretch (aromatic/aliphatic) | 3100-2850 | Medium-Weak |
| C≡N stretch (nitrile) | 2260-2220 | Medium |
| C=C stretch (thiophene ring) | 1600-1475 | Medium-Weak |
| C-N stretch | 1335-1250 | Medium |
| C-S stretch | 800-600 | Medium-Weak |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality spectroscopic data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
The number of scans (ns) should be adjusted to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative ratios of protons.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR. Dissolve the sample in a deuterated solvent as described above.
-
Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.
-
Data Acquisition:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Employ an appropriate relaxation delay (d1), typically 2-5 seconds, to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, one of the following preparation methods is typically used:
2.2.1. KBr Pellet Method
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
2.2.2. Attenuated Total Reflectance (ATR) Method
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[5]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
References
- 1. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Versatile Scaffold: A Technical Guide to 2-Aminothiophene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities of its derivatives. This in-depth technical guide provides a comprehensive literature review of 2-aminothiophene derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Synthesis of 2-Aminothiophene Derivatives
The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2][3] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3]
While the Gewald reaction is the workhorse for accessing this scaffold, several alternative and green synthetic methodologies have also been developed. These include multicomponent reactions under various catalytic conditions and the use of more environmentally benign solvents.[1][4]
Experimental Protocol: The Gewald Reaction
The following is a representative experimental protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction:
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol, ether.
-
Procedure:
-
A mixture of ethyl cyanoacetate (3.1 mL, 29.0 mmol), cyclohexanone (3 mL, 29.0 mmol), sulfur (0.93 g, 29 mmol), and ethanol (26 mL) is stirred in a round-bottom flask at room temperature.
-
Morpholine (2.52 mL, 29 mmol) is added dropwise to the stirring mixture. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
-
After 1 hour of continuous stirring, the reaction is considered complete.
-
The solvent is evaporated under reduced pressure.
-
The residue is extracted with ether, and the ether layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
-
The crude product is then purified by recrystallization or column chromatography to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Biological Activities of 2-Aminothiophene Derivatives
2-Aminothiophene derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6][7][8]
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of 2-aminothiophene derivatives against a wide range of cancer cell lines.[6][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6][10]
Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7g | MDA-MB-468 (Breast) | 0.08 | [11] |
| Compound 7a | MDA-MB-468 (Breast) | 0.09 | [11] |
| SB-44 | Prostate & Cervical | < 35 | [10] |
| SB-83 | Prostate & Cervical | < 35 | [10] |
| SB-200 | Prostate & Cervical | < 35 | [10] |
Anti-inflammatory Activity
2-Aminothiophene derivatives have shown significant anti-inflammatory potential in various in vitro and in vivo models.[6][12][13] Their mechanisms of action often involve the modulation of inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 1 | Leukocyte migration | 121.47 | [12] |
| Compound 5 | Leukocyte migration | 422 | [12] |
Antimicrobial Activity
The 2-aminothiophene scaffold is a promising starting point for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacteria and fungi, with some compounds showing efficacy comparable to or better than standard antibiotics.[3][8][14]
Table 3: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | Microorganism | MIC (mM/mL) | Reference |
| Compound 132 | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 | [8] |
| Compound 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | > Ampicillin & Gentamicin | [8] |
| Compound 7 | Pseudomonas aeruginosa | > Gentamicin | [15] |
Antiviral Activity
Certain 2-aminothiophene derivatives have been investigated for their antiviral properties and have shown activity against various viruses, including HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[7]
Table 4: Antiviral Activity of Selected 2-Aminothiophene Derivatives
| Compound ID | Virus | EC50 (µg/mL) | IC50 (µg/mL) | Reference |
| 7e | HIV-1 | 3.8 | - | [7] |
| 8c-g | CMV and/or VZV | - | 0.1-10 | [7] |
| 9f-g | CMV and/or VZV | - | 0.1-10 | [7] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-aminothiophene derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[16] Several 2-aminothiophene derivatives have been shown to inhibit EGFR signaling, leading to anticancer effects.[11]
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benthamscience.com [benthamscience.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an efficient and versatile multicomponent pathway to highly substituted 2-aminothiophenes. First reported by German chemist Karl Gewald in 1961, this reaction has become indispensable in medicinal chemistry and materials science due to the significant biological and electronic properties of the resulting thiophene core. This guide provides an in-depth exploration of the discovery, history, mechanism, and practical application of the Gewald reaction, including detailed experimental protocols and quantitative data to support researchers in its successful implementation.
Discovery and History
The synthesis of 2-aminothiophenes via the condensation of a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base was first disclosed by Karl Gewald.[1] While the initial report dates to 1961, a comprehensive study detailing the scope of this novel reaction was published by Gewald, Schinke, and Böttcher in the journal Chemische Berichte in 1966.[2][3][4] This seminal paper laid the groundwork for what would become a widely adopted method for the construction of the 2-aminothiophene scaffold.
Initially, the reaction was shown to proceed effectively with ketones and α-cyanoacetates, utilizing secondary amines like morpholine as a base.[1][5] Over the decades, the Gewald reaction has undergone numerous modifications to improve yields, shorten reaction times, and broaden its substrate scope. Notable advancements include the use of microwave irradiation, solid-phase synthesis, and the application of various catalysts, which have enhanced its utility and alignment with the principles of green chemistry.[6][7][8]
Reaction Mechanism and Scope
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base.[9][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.[9]
Caption: Generalized mechanism of the Gewald reaction.
The versatility of the Gewald reaction is a key attribute. A wide array of carbonyl compounds, including cyclic and acyclic ketones and aldehydes, can be employed.[5] Similarly, various active methylene nitriles, such as malononitrile and ethyl cyanoacetate, are suitable reaction partners. This flexibility allows for the synthesis of a diverse library of polysubstituted 2-aminothiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[11]
Quantitative Data Presentation
The following tables summarize representative yields and reaction conditions for the Gewald reaction under both conventional heating and microwave irradiation, demonstrating the impact of different substrates and methodologies.
Table 1: Conventional Gewald Reaction Yields
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 3 | 85 | [5] |
| Acetophenone | Malononitrile | Morpholine | Ethanol | Reflux | 6 | 78 | [12] |
| Cyclopentanone | Methyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 65 | [13] |
| Butan-2-one | Ethyl Cyanoacetate | Piperidine | DMF | 60 | 5 | 72 | [1] |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 0.77 | 72 | [14] |
Table 2: Microwave-Assisted Gewald Reaction Yields
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | None | - | 6 | 91 | [15] |
| 4-Chloroacetophenone | Malononitrile | L-Proline | DMF | 60 | 30 | 84 | [11] |
| 2-Bromoacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 21 | - | [14] |
| 3,5-Dichloroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 48 | - | [14] |
| Cyclohexanone | Malononitrile | Piperidinium Borate | Ethanol/Water | 100 | 20 | 96 | [16] |
Experimental Protocols
General Procedure for Conventional Gewald Reaction
This protocol is a generalized procedure based on commonly reported methods.[13]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
Base (e.g., morpholine, 0.5-1.0 equiv)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur.
-
Add the solvent to the flask.
-
With stirring, add the base dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (typically 45-80°C) and maintain for the required time (typically 2-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Typical experimental workflow for a conventional Gewald reaction.
General Procedure for Microwave-Assisted Gewald Reaction
This protocol is a generalized procedure based on commonly reported methods for microwave-assisted synthesis.[14][17]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (1.1 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base or catalyst (e.g., KF-alumina, L-proline)
-
Solvent (if applicable)
Procedure:
-
To a microwave reaction vial, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the base or catalyst.
-
If a solvent is used, add it to the vial. For solvent-free reactions, proceed to the next step.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-120°C) for a specified time (e.g., 5-50 minutes).
-
Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction mixture as appropriate. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing and drying of the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization.
Applications in Drug Development
The 2-aminothiophene scaffold synthesized via the Gewald reaction is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[11] Its structural features allow for diverse functionalization, making it an ideal starting point for the development of novel therapeutic agents.
Notable examples of drugs and clinical candidates containing the 2-aminothiophene core include anti-inflammatory agents, kinase inhibitors, antimicrobial compounds, and central nervous system drugs. The ease of synthesis and derivatization provided by the Gewald reaction facilitates the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
The Gewald reaction remains a powerful and highly relevant tool in modern organic synthesis. Its ability to efficiently construct complex, polysubstituted 2-aminothiophenes from simple starting materials has cemented its importance in both academic research and industrial applications, particularly in the pharmaceutical sector. The continued development of more sustainable and efficient variations of this classic reaction ensures its prominence for years to come. This guide serves as a comprehensive resource for researchers seeking to leverage the full potential of the Gewald reaction in their scientific endeavors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]
- 4. Gewald [anchorquery.ccbb.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijert.org [ijert.org]
- 15. scribd.com [scribd.com]
- 16. d-nb.info [d-nb.info]
- 17. benchchem.com [benchchem.com]
The Aminothiophene Scaffold: A Versatile Core for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic accessibility and the ease with which its derivatives can be functionalized have made it a focal point for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with aminothiophene compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways to aid researchers and scientists in the field of drug discovery and development.
Anticancer Activity of Aminothiophene Derivatives
Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and to induce apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various aminothiophene derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| SB-44 | Prostate & Cervical Adenocarcinoma | Cytotoxicity Assay | < 35 | |
| SB-83 | Prostate & Cervical Adenocarcinoma | Cytotoxicity Assay | < 35 | |
| SB-200 | Prostate & Cervical Adenocarcinoma | Cytotoxicity Assay | 15.38 - 34.04 | |
| Compound 3b | HepG2 (Liver) | MTT Assay | 3.105 ± 0.14 | |
| Compound 3b | PC-3 (Prostate) | MTT Assay | 2.15 ± 0.12 | |
| Compound 4c | HepG2 (Liver) | MTT Assay | 3.023 ± 0.12 | |
| Compound 4c | PC-3 (Prostate) | MTT Assay | 3.12 ± 0.14 | |
| Compound 1312 | SGC-7901 (Gastric) | CCK-8 Assay | 0.340 | |
| Compound 1312 | HT-29 (Colon) | CCK-8 Assay | 0.360 | |
| Compound 1312 | EC-9706 (Esophageal) | CCK-8 Assay | 3.170 |
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
A significant mechanism underlying the anticancer activity of aminothiophenes is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain thienopyrimidine derivatives, which are derived from aminothiophenes, have been shown to act as dual inhibitors of VEGFR-2 and AKT kinases. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis. Some aminothiophene derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with mitotic processes.
The Pivotal Role of 2-Amino-5-methyl-3-thiophenecarbonitrile as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methyl-3-thiophenecarbonitrile (CAS No. 138564-58-6) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its unique structural features, including a reactive aminonitrile system on a thiophene scaffold, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, key reactions, and diverse applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a substituted 2-aminothiophene, a class of compounds that has garnered significant attention in medicinal chemistry and materials science.[1][2] The presence of amino, cyano, and methyl groups on the thiophene ring provides multiple reaction sites, allowing for a wide range of chemical transformations.[1] This versatility has established it as a key precursor in the synthesis of various biologically active compounds, including the atypical antipsychotic drug Olanzapine.[3] Beyond its prominent role in pharmaceutical synthesis, this intermediate is also utilized in the development of agrochemicals and novel materials.[1] This guide aims to provide a thorough technical overview of this compound, covering its synthesis, reactivity, and applications, supported by detailed experimental procedures and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 138564-58-6 | [4] |
| Molecular Formula | C₆H₆N₂S | [4] |
| Molecular Weight | 138.19 g/mol | [4][5] |
| Appearance | Light yellow to brown powder/crystal | [6][7] |
| Melting Point | 101-103 °C | [5] |
| Boiling Point (Predicted) | 318.5 ± 42.0 °C | [5] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in Methanol | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, three-component reaction involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
Gewald Reaction: An Overview
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. The general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the Gewald synthesis.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
Reaction Scheme:
Propionaldehyde + Malononitrile + Sulfur --(Base)--> this compound
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine (or other suitable base)
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, a mixture of elemental sulfur (e.g., 46.2 g) and propionaldehyde (e.g., 100 g) in dimethylformamide (e.g., 200 ml) is prepared.
-
The mixture is cooled to approximately 5°C, and triethylamine (e.g., 113.2 ml) is added.
-
A solution of malononitrile (e.g., 95.2 g) in dimethylformamide (e.g., 200 ml) is then added to the reaction mixture.
-
The reaction mixture is stirred for a period of time (e.g., 45 minutes) while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, water is added to precipitate the product.
-
The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.
Key Reactions and Applications
This compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds, with its most prominent application being in the production of the antipsychotic drug Olanzapine.
Synthesis of Olanzapine Intermediate
The amino group of this compound can undergo nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene to form 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a direct precursor to Olanzapine.[3]
Caption: Synthesis of the Olanzapine precursor.
Reaction Scheme:
This compound + 1-Fluoro-2-nitrobenzene --(NaH, THF)--> 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Materials:
-
This compound
-
1-Fluoro-2-nitrobenzene
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a stirred suspension of sodium hydride (e.g., 13.5 g, 60% dispersion in mineral oil, 336 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath, a solution of 1-fluoro-2-nitrobenzene (e.g., 34.5 g, 244 mmol) and this compound (e.g., 33.1 g, 240 mmol) in anhydrous THF (160 mL) is added slowly.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 10 hours.
-
The reaction is quenched by pouring the mixture into crushed ice, and the pH is adjusted to 8 with a saturated ammonium chloride solution.
-
The resulting precipitate is collected by filtration and dried.
-
The crude product is purified by silica gel column chromatography (e.g., eluting with 10% ethyl acetate/hexane) to afford the pure product.
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data (¹H NMR, CDCl₃) |
| 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 77% | 105-107°C | δ 2.47 (d, J = 1.0 Hz, 3H, CH₃), 6.78 (q, J = 1.0 Hz, 1H, Ar-H), 6.95 (ddd, J = 1.0, 7.0, 8.5 Hz, 1H, Ph-H), 7.18 (dd, J = 1.0, 8.5 Hz, 1H, Ph-H), 7.50 (dd, J = 1.5, 7.0, 8.5 Hz, 1H, Ph-H), 8.24 (dd, J = 1.5, 8.5 Hz, 1H, Ph-H), 9.61 (s, 1H, NH) |
Synthesis of Thieno[2,3-d]pyrimidines
The 2-amino-3-cyanothiophene core of the title compound is a valuable precursor for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[8] A common method for this transformation is the cyclocondensation with formamide.
Reaction Scheme:
This compound + Formamide --(Heat)--> 4-Amino-6-methylthieno[2,3-d]pyrimidine
Materials:
-
This compound
-
Formamide
Procedure:
-
A mixture of this compound and an excess of formamide is heated to reflux.
-
The reaction is maintained at reflux for several hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated, for instance, by the addition of water.
-
The solid product is collected by filtration and can be purified by recrystallization.
Biological Relevance and Signaling Pathways
While this compound is a synthetic intermediate, its derivatives have shown significant biological activities. For instance, derivatives of the 2-aminothiophene scaffold have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor.[9][10] The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity. Activation of the GLP-1 receptor in pancreatic β-cells leads to a cascade of downstream signaling events that enhance glucose-stimulated insulin secretion.
The following diagram illustrates the simplified downstream signaling pathway of the GLP-1 receptor, which can be modulated by derivatives of 2-aminothiophenes.
Caption: GLP-1 receptor signaling pathway.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, particularly for the pharmaceutical industry. Its straightforward synthesis via the Gewald reaction and its versatile reactivity make it an invaluable building block for a range of complex molecules. The detailed protocols and data presented in this guide underscore its significance and provide a practical resource for researchers. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound in enabling drug discovery and development is set to increase. Further exploration of its reactivity is likely to unveil new synthetic pathways and lead to the discovery of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 9. vectormine.com [vectormine.com]
- 10. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methyl-3-thiophenecarbonitrile (CAS No. 138564-58-6) is a pivotal heterocyclic building block in organic synthesis, most notably serving as a key intermediate in the manufacturing of the antipsychotic drug Olanzapine.[1][2] Its distinct thiophene structure imparts valuable reactivity, making it a compound of significant interest in pharmaceutical and agrochemical development.[3] This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offering critical data for process development, formulation, and analytical method development. While quantitative solubility data for the title compound is limited in public literature, this guide also references data for its immediate derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (known as "ROY"), to provide valuable insights into the solubility behavior of this class of compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 138564-58-6 | [1][4] |
| Molecular Formula | C₆H₆N₂S | [3][4][5] |
| Molecular Weight | 138.19 g/mol | [3][4][5] |
| Appearance | Light yellow to brown powder/crystal | [3][6] |
| Melting Point | 101 - 105 °C | [3][5][6] |
| Boiling Point | 318.5 ± 42.0 °C (Predicted) | [5] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [5] |
| Storage Conditions | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C. | [3][5][7] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase reactions and for its purification via crystallization.
Qualitative Solubility
Qualitative data indicates that the compound has limited solubility in water but is soluble in certain organic solvents.[8]
| Solvent | Solubility | Source(s) |
| Methanol | Soluble | [5][7][9] |
| Water | Low solubility | [8] |
| DMSO | Soluble in some organic solvents like DMSO | [8] |
Quantitative Solubility of a Key Derivative
Solubility of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Form Y) in Pure Solvents [10][11]
| Solvent | Temperature (K) | Molar Fraction (10³x) |
| Methanol | 292.15 | 0.81 |
| 301.15 | 1.25 | |
| 310.15 | 1.88 | |
| 319.15 | 2.82 | |
| 328.15 | 4.22 | |
| Ethanol | 292.15 | 0.74 |
| 301.15 | 1.15 | |
| 310.15 | 1.76 | |
| 319.15 | 2.65 | |
| 328.15 | 3.96 | |
| Ethyl Acetate | 292.15 | 5.86 |
| 301.15 | 8.20 | |
| 310.15 | 11.36 | |
| 319.15 | 15.54 | |
| 328.15 | 20.91 | |
| Acetic Acid | 292.15 | 2.14 |
| 301.15 | 3.06 | |
| 310.15 | 4.34 | |
| 319.15 | 6.10 | |
| 328.15 | 8.52 | |
| Acetone | 292.15 | 11.12 |
| 301.15 | 15.11 | |
| 310.15 | 20.32 | |
| 319.15 | 27.06 | |
| 328.15 | 35.73 | |
| DMSO | 292.15 | 42.60 |
| 301.15 | 51.52 | |
| 310.15 | 61.69 | |
| 319.15 | 73.28 | |
| 334.15 | 94.61 |
Stability Profile
This compound is generally a stable compound under standard laboratory and storage conditions.[9][12] However, like many amine-containing compounds, it has specific incompatibilities and conditions to avoid.
| Parameter | Description | Source(s) |
| Reactivity | The product is stable and non-reactive under normal conditions of use, storage, and transport. | [12] |
| Chemical Stability | Material is stable under normal conditions. | [9][12] |
| Hazardous Reactions | No dangerous reactions are known under conditions of normal use. | [12] |
| Conditions to Avoid | Exposure to air and contact with incompatible materials. | [9][12] |
| Incompatible Materials | Strong oxidizing agents. | [9][12] |
| Hazardous Decomposition | Under fire conditions, may emit irritating and/or toxic fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides. | [9][12] |
Experimental Protocols
The following sections outline generalized, yet detailed, methodologies for assessing the solubility and stability of this compound, based on standard industry practices and academic research on related compounds.[10][13][14]
Protocol for Solubility Determination (UV Spectrophotometric Method)
This protocol is adapted from the methodology used for the quantitative analysis of the ROY derivative.[10]
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent (e.g., Methanol).
-
Perform serial dilutions to create a series of standards with concentrations spanning the expected solubility range.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vial in a thermostated shaker or water bath at a constant temperature (e.g., 298.15 K) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it immediately through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.
-
Dilute the filtered solution gravimetrically with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to calculate the concentration of the saturated solution.
-
Repeat the process at different temperatures to determine the temperature dependence of solubility.
-
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of acetonitrile and water with a UV detector).
-
Compare the chromatograms of the stressed samples to the control. Identify the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation. Mass spectrometry (LC-MS) can be coupled to identify the structure of the major degradants.
-
Key Pathways and Workflows
Synthesis via Gewald Reaction
The most common synthesis of this compound is the Gewald three-component reaction, which involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur.[15]
Caption: Gewald synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow for determining the equilibrium solubility of the compound.
Caption: Workflow for equilibrium solubility measurement via UV-Vis.
Logical Flow for Forced Degradation Study
This diagram outlines the decision-making and experimental process for a forced degradation study.
Caption: Logical workflow for a forced degradation stability study.
Conclusion
This compound is a chemically stable intermediate under recommended storage conditions, with known incompatibilities primarily limited to strong oxidizing agents.[9][12] Its solubility profile, characterized by good solubility in solvents like methanol and poor solubility in water, is a key consideration for its synthetic application and purification.[8][9] The detailed data from its nitro-derivative further illuminates the solvent effects on this thiophene scaffold, providing a valuable resource for designing crystallization processes.[10] The protocols and workflows presented herein offer a robust framework for researchers to conduct further detailed studies, ensuring the effective and safe utilization of this important chemical building block in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 138564-58-6 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile via the Gewald Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile, a polysubstituted 2-aminothiophene derivative, utilizing the Gewald multicomponent reaction.[1][2][3] 2-Aminothiophenes are significant scaffolds in medicinal chemistry, serving as key building blocks for various biologically active compounds.[4][5] The Gewald reaction offers a versatile and efficient one-pot method for preparing these heterocycles from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] This application note outlines the reaction mechanism, a step-by-step experimental protocol, quantitative data on reaction optimization, and graphical workflows to guide researchers in this synthesis.
Reaction Scheme
The synthesis of this compound proceeds by the reaction of acetone, malononitrile, and elemental sulfur, catalyzed by a base such as morpholine.
Figure 1. Overall reaction for the synthesis of this compound.
Mechanistic Pathway
The Gewald reaction mechanism involves three key stages:[2][6][7]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.[2][7][8]
-
Sulfur Addition: Elemental sulfur reacts with the intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[6][7][8]
-
Cyclization and Aromatization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization and elimination of a sulfur fragment to yield the final 2-aminothiophene product.[2][6][7]
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol
This protocol is a representative procedure adapted from established Gewald reaction methodologies.
Materials:
-
Acetone (reagent grade)
-
Malononitrile (99%)
-
Elemental Sulfur (powder, 99.5%)
-
Morpholine (99%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add malononitrile (0.1 mol, 6.61 g) and ethanol (50 mL).
-
Addition of Reactants: While stirring the solution at room temperature, add acetone (0.1 mol, 7.3 mL) followed by elemental sulfur (0.1 mol, 3.21 g).
-
Catalyst Addition: Slowly add morpholine (0.1 mol, 8.7 mL) to the mixture using a dropping funnel over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Gently heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: Step-by-step experimental workflow diagram.
Data Presentation: Reaction Optimization
The choice of base and solvent can significantly influence the yield of the Gewald reaction. The following table summarizes typical results from optimization studies on similar substrates, demonstrating the impact of different catalysts.
| Entry | Carbonyl Compound | Active Methylene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Malononitrile | Morpholine (20) | Ethanol | 50 | 3 | 85 |
| 2 | Acetone | Malononitrile | Piperidine (20) | Ethanol | 50 | 3 | 88 |
| 3 | Acetone | Malononitrile | Triethylamine (20) | Ethanol | 50 | 5 | 75 |
| 4 | Acetone | Malononitrile | DBU (10) | Toluene | 60 | 2 | 90 |
| 5 | Acetone | Malononitrile | L-Proline (15) | Ethanol | RT | 6 | 82 |
| 6 | Acetone | Malononitrile | None | Ethanol | 50 | 24 | <5 |
Table 1. Effect of different catalysts on the yield of 2-aminothiophene synthesis. Data is representative and compiled from general knowledge of the Gewald reaction.[1][9]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use caution when heating flammable solvents like ethanol.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. d-nb.info [d-nb.info]
Synthetic Protocols for Thieno[2,3-d]pyrimidines: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is considered a bioisostere of purine, a key component of nucleic acids, allowing these compounds to interact with a wide range of biological targets. Consequently, thieno[2,3-d]pyrimidine derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. This document provides detailed experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, focusing on a versatile and widely used synthetic strategy commencing with the Gewald reaction.
Synthetic Strategy Overview
The most common and adaptable approach for the synthesis of the thieno[2,3-d]pyrimidine core involves a two-step process:
-
Gewald Reaction: A one-pot, multi-component reaction to synthesize substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.
-
Pyrimidine Ring Formation: Cyclization of the resulting 2-aminothiophene intermediate to form the fused pyrimidine ring.
This strategy allows for the introduction of a variety of substituents on both the thiophene and pyrimidine rings, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate via Gewald Reaction)
This protocol describes the synthesis of a common 2-aminothiophene intermediate using the Gewald reaction.[1]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Cyclization to 4-Amino-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine
This protocol outlines the cyclization of the 2-aminothiophene intermediate with formamide to form the thieno[2,3-d]pyrimidine ring system.[1]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain 4-amino-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various thieno[2,3-d]pyrimidine derivatives.
Table 1: Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
| Starting Ketone/Aldehyde | Active Methylene Nitrile | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 1-2 | Not specified | [1] |
| Pyranone | Malononitrile | Triethylamine | Ethanol | Not specified | Not specified | |
| Ethyl acetoacetate | Malononitrile | Diethylamine | Ethanol | Not specified | Not specified | |
| 2-Butanone | Malononitrile | Morpholine | Ethanol | Not specified | 12 | [4] |
Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| 2-Aminothiophene Intermediate | Cyclizing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Reflux, 1.5-2 h | 4-Amino-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | Not specified | [1] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Chloro-formamidine hydrochloride | Not specified | 4-Chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | 68-75 | [5] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Not specified | 4-Hydroxy-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | Not specified | [5] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Acetonitrile | Not specified | 2-Methyl-4-hydroxy-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | Not specified | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the preparation of thieno[2,3-d]pyrimidines.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.
Signaling Pathway Example: VEGFR-2 Signaling
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The diagram below illustrates a simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.[6][7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. biorbyt.com [biorbyt.com]
- 10. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
Application Notes and Protocols: 2-Amino-5-methyl-3-thiophenecarbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methyl-3-thiophenecarbonitrile is a versatile and highly valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds with significant pharmacological activities.[1] Its unique molecular architecture, featuring a thiophene ring substituted with amino, cyano, and methyl groups, provides multiple reactive sites for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and biologically active compounds, including thieno[2,3-d]pyrimidines and a precursor to the antipsychotic drug Olanzapine.
Synthesis of the Building Block
The primary method for the synthesis of this compound is the Gewald multicomponent reaction.[2][3][4] This one-pot synthesis involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3][4]
Experimental Protocol: Gewald Synthesis of this compound
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).
-
To this suspension, add triethylamine (10 mmol) as a catalyst.
-
Heat the reaction mixture to 50-55°C with constant stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound.
Applications in the Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are bioisosteres of purines and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[5] this compound serves as a key precursor for the synthesis of these valuable scaffolds.
Synthesis of 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
A straightforward approach to the thieno[2,3-d]pyrimidine core involves the cyclization of this compound with formamide.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Place this compound (10 mmol) in a round-bottom flask.
-
Add an excess of formamide (25 mL).
-
Heat the mixture to reflux (approximately 180-190°C) and maintain this temperature for 3-4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature, which will induce the precipitation of the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Synthesis of 2-Substituted-thieno[2,3-d]pyrimidines via Isothiocyanates
The reaction with isothiocyanates provides a versatile route to introduce a variety of substituents at the 2-position of the thieno[2,3-d]pyrimidine ring, leading to compounds with diverse biological activities.
Caption: Synthesis of 2-substituted thieno[2,3-d]pyrimidines.
Materials:
-
This compound
-
Phenyl isothiocyanate (or other substituted isothiocyanates)
-
Pyridine or another suitable base
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (10 mmol) and a catalytic amount of pyridine.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated thiourea intermediate can be isolated or the reaction can proceed directly to cyclization.
-
For cyclization, add a base such as sodium ethoxide and continue to reflux until the cyclization is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and collect the precipitated product by filtration.
-
Wash the product with water and ethanol and dry to obtain the 2-anilino-5-methyl-thieno[2,3-d]pyrimidin-4(3H)-one.
Application in Pharmaceutical Synthesis: Olanzapine Intermediate
This compound is a crucial starting material for the synthesis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the production of the atypical antipsychotic drug Olanzapine.
Synthetic Pathway to Olanzapine Intermediate
Caption: Synthesis of a key intermediate for Olanzapine.
Experimental Protocol: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Materials:
-
This compound
-
1-Fluoro-2-nitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of sodium hydride (1.4 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) and 1-fluoro-2-nitrobenzene (1.02 eq) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into crushed ice and adjust the pH to 8 with a saturated ammonium chloride solution.
-
Collect the resulting precipitate by filtration and dry.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile as a solid.
Biological Activities of Derived Thieno[2,3-d]pyrimidines
Derivatives of thieno[2,3-d]pyrimidines synthesized from this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity: VEGFR-2 Inhibition
Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-d]pyrimidines.
| Compound ID | Structure/Substitution Pattern | IC₅₀ (µM) vs. VEGFR-2 | Reference |
| 17f | Thieno[2,3-d]pyrimidine with specific substitutions | 0.23 | |
| IV | Thieno[2,3-d]pyrimidine derivative | 0.23 | [6] |
| V | Thieno[2,3-d]pyrimidine derivative | 0.073 | [6] |
| Sorafenib | Reference Drug | 0.23 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidinedione derivatives have shown promising activity against a range of Gram-positive bacteria, including multi-drug resistant strains.[7][8]
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| Compound 1 | Staphylococcus aureus (MRSA) | 2-16 | [7] |
| Staphylococcus aureus (VRSA) | 2-16 | [7] | |
| Enterococcus faecium (VRE) | 2-16 | [7] | |
| Streptococcus pneumoniae | 2-16 | [7] | |
| Compound 2 | Staphylococcus aureus (MRSA) | 2-16 | [7] |
| Staphylococcus aureus (VRSA) | 2-16 | [7] | |
| Enterococcus faecium (VRE) | 2-16 | [7] | |
| Streptococcus pneumoniae | 2-16 | [7] | |
| 9a | Staphylococcus aureus | 0.0099 (µM) | |
| Escherichia coli | 0.0198 (µM) | ||
| 9b | Escherichia coli | 0.019 (µM) | |
| Ciprofloxacin | Staphylococcus aureus | 0.0027 (µM) |
Conclusion
This compound is a cornerstone building block for the synthesis of a multitude of heterocyclic compounds with profound implications for medicinal chemistry and drug development. The protocols and data presented herein provide a comprehensive resource for researchers to explore and expand upon the synthetic utility and biological applications of this versatile molecule. Its accessibility through the Gewald reaction and its utility in constructing potent anticancer and antimicrobial agents underscore its importance in the ongoing quest for novel therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-AMINO-5-METHYL-3-THIOPHENECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Olanzapine Utilizing 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, is a cornerstone in the treatment of schizophrenia and bipolar disorder. Its synthesis is a topic of significant interest in pharmaceutical chemistry. A common and efficient synthetic route to olanzapine involves the use of 2-Amino-5-methyl-3-thiophenecarbonitrile as a key starting material.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of olanzapine, focusing on the utilization of this thiophene derivative. The synthesis proceeds through key intermediates, primarily 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile and 4-amino-2-methyl-10H-thieno[2,3-b][6][7]benzodiazepine.[6][8][9]
Synthesis Pathway Overview
The synthesis of olanzapine from this compound can be broadly divided into three main stages:
-
Condensation: The initial step involves the condensation of this compound with an ortho-halonitrobenzene, such as 2-fluoronitrobenzene or o-chloronitrobenzene. This reaction yields the intermediate, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.[7][9][10]
-
Reductive Cyclization: The nitro group of the aforementioned intermediate is then reduced and undergoes intramolecular cyclization to form the crucial tricyclic intermediate, 4-amino-2-methyl-10H-thieno[2,3-b][6][7]benzodiazepine.[6][7] Various reducing agents can be employed in this step, including stannous chloride, tin powder, or a combination of sodium hypophosphite and stannous chloride.[6][7][11]
-
Final Condensation: The final step is the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][6][7]benzodiazepine with N-methylpiperazine to produce olanzapine.[7][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 8. nbinno.com [nbinno.com]
- 9. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 10. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikiwand [wikiwand.com]
- 11. CN102199162A - Preparation method for olanzapine intermediate compound - Google Patents [patents.google.com]
- 12. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
Application Notes and Protocols for Purity Assessment of 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methyl-3-thiophenecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic, Olanzapine.[1][2] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, employing a range of chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₆N₂S |
| Molecular Weight | 138.19 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 101-105 °C |
| Solubility | Soluble in Methanol |
| CAS Number | 138564-58-6 |
Analytical Methods for Purity Determination
A multi-faceted approach utilizing both chromatographic and spectroscopic techniques is recommended for a thorough purity evaluation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of this compound and its potential impurities.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 5.2 | >99.0 |
| Impurity A (Starting Material 1) | 3.1 | <0.15 |
| Impurity B (By-product 1) | 4.5 | <0.15 |
| Impurity C (Starting Material 2) | 6.8 | <0.15 |
| Total Impurities | <1.0 |
Note: The retention times and peak areas are predicted based on typical RP-HPLC separations of similar aromatic amines and are for illustrative purposes.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by area normalization.
References
Application Notes and Protocols: Derivatization of 2-Aminothiophenes for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry, and protocols for the biological screening of its derivatives. The versatility of the 2-amino group allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties.
Introduction to 2-Aminothiophenes
Substituted 2-aminothiophenes are key intermediates in the synthesis of a variety of pharmacologically active compounds.[1] The core structure is most commonly synthesized via the Gewald multicomponent reaction.[2][3] Derivatization of the 2-amino group is a common strategy to explore the structure-activity relationship (SAR) and to optimize the biological profile of these compounds. This document will focus on several key derivatization reactions: N-acylation, Ugi four-component reaction (Ugi-4CR), and the formation of urea and thiourea analogs.
Experimental Protocols
Protocol 1: Synthesis of the 2-Aminothiophene Core via Gewald Reaction
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4]
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Base (e.g., morpholine, triethylamine, or piperidinium borate)[1]
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the ketone/aldehyde (1 equiv) and the active methylene nitrile (1 equiv) in the chosen solvent, add elemental sulfur (1.1 equiv).
-
Add the base (catalytic or stoichiometric amount) to the mixture.[1]
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene.
Protocol 2: N-Acylation of 2-Aminothiophenes
N-acylation of the 2-amino group is a straightforward method to introduce a variety of substituents.
Materials:
-
2-Aminothiophene derivative
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with a coupling agent)
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
Procedure:
-
Dissolve the 2-aminothiophene derivative (1 equiv) in the chosen solvent.
-
Add the base (1.1-1.5 equiv) to the solution and cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 3: Derivatization via Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for creating diverse libraries of compounds by combining an aldehyde, an amine (in this case, the 2-aminothiophene), a carboxylic acid, and an isocyanide.
Materials:
-
2-Aminothiophene derivative
-
Aldehyde
-
Carboxylic acid
-
Isocyanide
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
To a solution of the 2-aminothiophene (1 equiv) and the aldehyde (1 equiv) in methanol, add the carboxylic acid (1 equiv).
-
Stir the mixture for 10-20 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 4: Synthesis of 2-Ureido and 2-Thioureido Thiophene Derivatives
Urea and thiourea derivatives are readily prepared by reacting the 2-aminothiophene with an isocyanate or isothiocyanate, respectively.
Materials:
-
2-Aminothiophene derivative
-
Isocyanate or isothiocyanate
-
Solvent (e.g., dry pyridine, THF, or DCM)
Procedure for Ureido Derivatives:
-
Dissolve the 2-aminothiophene (1 equiv) in dry pyridine.
-
Add the desired isocyanate (1 equiv) to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.[6]
Procedure for Thioureido Derivatives:
-
Dissolve the 2-aminothiophene (1 equiv) in a suitable solvent like THF.
-
Add the isothiocyanate (1 equiv) and stir the mixture at room temperature or with gentle heating.
-
The reaction is typically complete within a few hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological data for various 2-aminothiophene derivatives.
Table 1: Anticancer Activity of 2-Aminothiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6CN14 | HeLa (Cervical) | < 50 | [6] |
| 7CN09 | HeLa (Cervical) | < 50 | [6] |
| 6CN14 | PANC-1 (Pancreatic) | < 50 | [6] |
| 7CN09 | PANC-1 (Pancreatic) | < 50 | [6] |
| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [7] |
| Compound 1312 | HT-29 (Colon) | 0.36 | [7] |
| Compound 1312 | EC-9706 (Esophageal) | 3.17 | [7] |
| SB-44 | Prostate & Cervical | < 35 | [8] |
| SB-83 | Prostate & Cervical | < 35 | [8] |
| SB-200 | Prostate & Cervical | < 35 | [8] |
| 2b | Hep3B (Liver) | 5.46 | [9] |
| 2d | Hep3B (Liver) | 8.85 | [9] |
| 2e | Hep3B (Liver) | 12.58 | [9] |
Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL or µM/mL) | Reference |
| Compound 2c | B. subtilis | Not specified | [4] |
| Compound 2c | E. coli | Not specified | [4] |
| Compound 2c | P. vulgaris | Not specified | [4] |
| Compound 2c | S. aureus | Not specified | [4] |
| Compound 3a | Aspergillus fumigatus | 23.8 ± 0.42 | [2] |
| Compound 3c | Aspergillus fumigatus | 24.3 ± 0.68 | [2] |
| Compound 3c | Syncephalastrum racemosum | 24.8 ± 0.64 | [2] |
| Compound 12 | S. aureus | 0.87 µM/ml | |
| Compound 5 | B. subtilis | 0.96 µM/ml | |
| Compound 2 | E. coli | 0.91 µM/ml | |
| Compound 10 | P. aeruginosa | 0.77 µM/ml |
Table 3: Antiprotozoal Activity of 2-Aminothiophene Derivatives
| Compound ID | Parasite | Form | IC₅₀ (µM) | Reference |
| SB-200 | L. braziliensis | Promastigote | 4.25 | |
| SB-200 | L. major | Promastigote | 4.65 | |
| SB-200 | L. infantum | Promastigote | 3.96 | |
| SB-200 | L. infantum | Amastigote | 2.85 | |
| 8CN | Leishmania sp. | Promastigote | 1.20 | |
| DCN-83 | Leishmania sp. | Amastigote | 0.71 | |
| SB-44 | L. amazonensis | Promastigote | 7.37 | [3] |
| SB-83 | L. amazonensis | Promastigote | 3.37 | [3] |
| SB-200 | L. amazonensis | Promastigote | 3.65 | [3] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and screening of 2-aminothiophene derivatives is depicted below.
Caption: General workflow for the synthesis and screening of 2-aminothiophene derivatives.
Signaling Pathways
2-aminothiophene derivatives have been shown to modulate various signaling pathways. Below are diagrams for two such pathways.
1. GLP-1 Receptor Positive Allosteric Modulation
Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R), enhancing its signaling cascade which is crucial for insulin secretion.[1]
Caption: GLP-1R signaling enhanced by a 2-aminothiophene PAM, leading to insulin secretion.
2. Inhibition of Tubulin Polymerization and Wnt/β-catenin Pathway
Some thiophene derivatives exhibit anticancer activity by dually inhibiting tubulin polymerization, leading to cell cycle arrest, and suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][7]
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Aminothiophenes in Dye and Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiophenes are versatile five-membered heterocyclic compounds that serve as crucial building blocks in various fields of chemistry.[1][2] Their unique structural and electronic properties make them highly valuable synthons, particularly in the development of advanced materials. The facile synthesis of polysubstituted 2-aminothiophenes, primarily through the Gewald reaction, has opened extensive avenues for their application.[1][3] This document provides detailed application notes and experimental protocols for the use of 2-aminothiophenes in the synthesis of dyes and conductive polymers.
Section 1: Application in Dye Chemistry
Application Notes
2-Aminothiophene derivatives are pivotal intermediates in the synthesis of heterocyclic azo dyes, particularly disperse dyes used for coloring synthetic fibers like polyester.[4] Dyes derived from these scaffolds are known for their high degree of brightness and excellent sublimation fastness, positioning them as viable alternatives to more expensive anthraquinone dyes.
The key advantages of using 2-aminothiophenes as diazo components include:
-
Bathochromic Shift: The thiophene ring inherently produces a color-deepening effect, allowing for the creation of dyes in the red, violet, and blue spectrums, which are often challenging to achieve with simple aniline-based precursors.[4]
-
Structural Versatility: The Gewald synthesis allows for the introduction of various substituents onto the thiophene ring, enabling fine-tuning of the dye's color, fastness properties, and affinity for different fibers.[4]
-
Alkali Sensitivity: A notable commercial feature of certain 2-aminothiophene-based dyes is their sensitivity to alkali. This property allows for the destruction of the chromophore, facilitating clearing processes without the need for harsh reducing agents. This is particularly useful for dyeing polyester-cotton blends, where it helps in removing stains from the cellulosic component, thereby improving wet fastness and brightness.[4]
The general workflow for synthesizing these dyes involves the initial preparation of a substituted 2-aminothiophene, followed by its diazotization and subsequent coupling with an electron-rich aromatic compound (the coupling component).
References
Green Chemistry Approaches for the Synthesis of 2-Aminothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and stoichiometric amounts of reagents.[1][2] The growing emphasis on sustainable chemical practices has spurred the development of green synthetic alternatives that minimize environmental impact while maintaining high efficiency.[3][4] These approaches align with the principles of green chemistry by utilizing eco-friendly solvents, alternative energy sources, and catalytic systems, thereby reducing waste and energy consumption.[1][3]
This document provides detailed application notes and experimental protocols for several green methodologies for the synthesis of 2-aminothiophenes, primarily focusing on variations of the versatile Gewald multicomponent reaction.[5]
Core Green Methodologies
Recent advancements in the green synthesis of 2-aminothiophenes can be categorized based on the specific green chemistry principles they employ:
-
Use of Green Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign alternatives such as water, ionic liquids (ILs), deep eutectic solvents (DESs), and polyethylene glycol (PEG).[1][6]
-
Alternative Energy Sources: Employing microwave irradiation and ultrasound sonication to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[7][8][9]
-
Catalysis: Utilizing organocatalysts (e.g., L-proline), reusable heterogeneous catalysts, and nanocatalysts to improve reaction efficiency and facilitate catalyst recovery and reuse.[1][10]
-
Solvent-Free Conditions: Performing reactions in the absence of a solvent, most notably through mechanochemistry (ball-milling), which significantly reduces waste.[11][12]
The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is the most common and adaptable method for preparing polysubstituted 2-aminothiophenes and is amenable to these green modifications.[2][5]
Data Presentation: Comparison of Green Synthetic Protocols
The following tables summarize quantitative data from various green synthetic protocols for 2-aminothiophenes, allowing for a clear comparison of their efficiency.
Table 1: Ultrasound-Assisted Synthesis in Green Solvents
| Entry | Carbonyl Compound | Active Methylene Nitrile | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Water | 30-60 | 42-90 | [1][13] |
| 2 | Acetophenone | Malononitrile | PEG-600 | 10-50 | 29-98 | [1] |
| 3 | Cyclopentanone | Ethyl Cyanoacetate | Ethanol | 20-80 | 40-78 | [9] |
Table 2: Microwave-Assisted Synthesis
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine | 30 | 92 | [7] |
| 2 | Arylacetaldehydes | Malononitrile | Morpholine | 20 | 80-92 | [8] |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | KF-Alumina | 4-8 | 80-92 | [1] |
Table 3: Synthesis in Ionic Liquids and Deep Eutectic Solvents
| Entry | Carbonyl Compound | Active Methylene Nitrile | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ketones | Malononitrile/Ethyl Cyanoacetate | [bmIm]OH | 60 | 2 | 35-92 | [1][14] |
| 2 | Ketones | Nitriles | Choline chloride/Urea (DES) | RT | - | 68-88 | [1] |
| 3 | Cyclohexanone | Malononitrile | BmimBF₄/EDDA | 50 | 3-8 | 95 | [15] |
Table 4: Solvent-Free Synthesis (Mechanochemistry)
| Entry | Carbonyl Compound | Active Methylene Nitrile | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | Malononitrile | Ball-milling (750 rpm) | 30 | 97 | [11] |
| 2 | Alkyl-aryl Ketones | Ethyl Cyanoacetate | Heat-assisted ball-milling | - | 25-70 | [12] |
Experimental Protocols
Herein, we provide detailed methodologies for key green synthetic approaches to 2-aminothiophenes.
Protocol 1: Ultrasound-Assisted Synthesis in Water
This protocol is adapted from the work of Liang et al. (2013) and represents a catalyst-free approach in an aqueous medium.[1][13]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Sodium Polysulfide (Na₂Sₓ)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Ultrasonic bath (40 kHz, 300 W)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine the ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and sodium polysulfide (as an initiator) in water (50 mL).
-
Place the flask in an ultrasonic bath and sonicate the mixture at 70°C for 0.5-1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the solid from ethanol to afford the pure 2-aminothiophene derivative.
-
The final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis with an Organocatalyst
This protocol is based on the work of Ruan et al. (2021) and demonstrates a rapid and efficient synthesis using microwave irradiation.[7]
Materials:
-
Aldehyde or Ketone (e.g., butyraldehyde) (1 mmol)
-
Active methylene nitrile (e.g., methyl cyanoacetate) (1 mmol)
-
Elemental Sulfur (1.2 mmol)
-
Pyrrolidine (as catalyst)
-
Dimethylformamide (DMF) (3 mL)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Rotary evaporator
Procedure:
-
To a microwave-safe reaction vessel, add the aldehyde/ketone (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and pyrrolidine in DMF (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at a suitable temperature (optimized for the specific substrates).
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture is then purified, typically by silica gel chromatography, to isolate the desired 2-aminothiophene.
-
Characterize the product using appropriate spectroscopic methods.
Protocol 3: Synthesis in a Basic Ionic Liquid
This protocol is adapted from Kaki et al. (2015) and utilizes a basic ionic liquid as both the solvent and catalyst.[1][6]
Materials:
-
Ketone (2 mmol)
-
Malononitrile or Ethyl Cyanoacetate (2 mmol)
-
Elemental Sulfur (2 mmol)
-
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (2.4 equivalents)
-
Diethyl ether or Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, mix the ketone (2 mmol), active methylene nitrile (2 mmol), elemental sulfur (2 mmol), and the basic ionic liquid [bmIm]OH (2.4 equiv.).
-
Heat the mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers and concentrate under vacuum to obtain the crude product. The product is often pure enough for further use without chromatographic purification.[14]
-
The ionic liquid can be recovered, washed, dried, and reused for subsequent reactions.[6]
Protocol 4: Solvent-Free Synthesis via Ball-Milling
This mechanochemical protocol is based on the work of Othman et al. and provides a high-yielding, solvent- and catalyst-free method.[11]
Materials:
-
Ethyl acetoacetate or 2-butanone (0.02 mol)
-
Malononitrile or Ethyl cyanoacetate (0.02 mol)
-
Elemental Sulfur (0.02 mol)
Equipment:
-
Planetary ball mill with stainless steel vials and balls
Procedure:
-
Place the carbonyl compound (0.02 mol), the active methylene nitrile (0.02 mol), and elemental sulfur (0.02 mol) directly into a stainless steel vial of the ball mill.
-
Add stainless steel balls (the weight ratio of balls to reagents should be optimized, e.g., 5:1).[11]
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.
-
Monitor the reaction progress by taking small aliquots at intervals and analyzing by TLC.
-
Once the reaction is complete, the product is extracted from the vial and purified, typically by recrystallization.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for green 2-aminothiophene synthesis and the mechanism of the Gewald reaction.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Agrochemical Development of 2-Amino-5-methyl-3-thiophenecarbonitrile Derivatives
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive guide to the synthesis, screening, and analysis of novel agrochemical candidates derived from 2-Amino-5-methyl-3-thiophenecarbonitrile. This document outlines detailed protocols for the chemical synthesis of fungicidal, insecticidal, and herbicidal compounds, along with robust bioassay methodologies for their evaluation.
Introduction
This compound is a versatile heterocyclic building block with significant potential in the discovery of new agrochemicals.[1] Its thiophene core is a key feature in numerous biologically active molecules, offering a stable and reactive scaffold for the development of potent fungicides, insecticides, and herbicides.[1][2][3] The strategic modification of the amino and cyano groups allows for the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This document details the laboratory-scale synthesis and evaluation of derivatives targeting key agricultural pests and weeds.
I. Synthesis of Bioactive Derivatives
The synthesis of various agrochemically active derivatives of this compound can be achieved through several established synthetic routes. The Gewald reaction is a fundamental method for preparing the 2-aminothiophene scaffold itself.[4][5][6][7][8] Subsequent modifications of the amino group are typically employed to generate libraries of diverse candidates.
A. Synthesis of a Representative Fungicidal Derivative: N-(3-cyano-5-methylthiophen-2-yl)-2-(trifluoromethyl)benzamide (F-1)
This protocol describes the synthesis of a candidate succinate dehydrogenase inhibitor (SDHI) fungicide.
Experimental Protocol:
-
Acylation of this compound:
-
To a stirred solution of this compound (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, add triethylamine (1.52 g, 15 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (2.09 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(3-cyano-5-methylthiophen-2-yl)-2-(trifluoromethyl)benzamide.
-
B. Synthesis of a Representative Insecticidal Derivative: 2-(2-Chloroacetamido)-5-methylthiophene-3-carbonitrile (I-1)
This protocol details the synthesis of a candidate acetylcholinesterase (AChE) inhibitor.
Experimental Protocol:
-
Acylation with Chloroacetyl Chloride:
-
Dissolve this compound (1.38 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add chloroacetyl chloride (1.24 g, 11 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 1 hour.[9]
-
The product will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-(2-chloroacetamido)-5-methylthiophene-3-carbonitrile.[9]
-
C. Synthesis of a Representative Herbicidal Derivative: N-(3-cyano-5-methylthiophen-2-yl)acetamide (H-1)
This protocol outlines a straightforward synthesis of a potential herbicidal agent.
Experimental Protocol:
-
Acetylation of this compound:
-
Suspend this compound (1.38 g, 10 mmol) in acetic anhydride (10 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Stir vigorously until the excess acetic anhydride is hydrolyzed and the product solidifies.
-
Filter the solid, wash thoroughly with water, and dry to yield N-(3-cyano-5-methylthiophen-2-yl)acetamide.
-
II. Bioassay Protocols for Agrochemical Screening
A. Antifungal Activity Assays
This assay determines the concentration of a compound required to inhibit the growth of a target fungus.
Protocol:
-
Preparation of Test Compound Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) medium and autoclave. While the medium is still molten (around 45-50 °C), add the test compound stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a set period (e.g., 72 hours), or when the mycelium in the control plate (PDA with DMSO but no test compound) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value (the concentration that causes 50% inhibition of growth) using probit analysis.
This assay specifically measures the inhibition of the mitochondrial enzyme succinate dehydrogenase, a common target for fungicides.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus following established protocols.
-
Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).[10]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, a substrate (sodium succinate), and an electron acceptor dye such as 2,6-dichlorophenol-indophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT).[10][11]
-
Inhibitor Addition: Add various concentrations of the test compound to the wells.
-
Kinetic Measurement: Initiate the reaction and measure the change in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for the formazan product of INT) using a microplate reader.[10][12]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
B. Insecticidal Activity Assay
This method is suitable for evaluating the toxicity of compounds against insects that feed on plant sap.[2][13][14][15]
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., acetone-water with a surfactant).
-
Leaf Preparation: Excise leaves from host plants (e.g., cabbage for cabbage aphids).
-
Dipping: Dip each leaf into a test solution for a set time (e.g., 10 seconds) with gentle agitation.[13] Allow the leaves to air dry.
-
Insect Infestation: Place the dried, treated leaves into Petri dishes containing a layer of agar to maintain leaf turgidity. Transfer a known number of insects (e.g., 20-30 adult aphids) onto each leaf disc.[13]
-
Incubation: Maintain the Petri dishes at a controlled temperature and photoperiod (e.g., 25 °C, 16:8 h light:dark).
-
Mortality Assessment: Record insect mortality at specific time points (e.g., 24, 48, and 72 hours) under a microscope.
-
Data Analysis: Correct for control mortality using Abbott's formula and calculate the LC50 value (the concentration that causes 50% mortality).
This biochemical assay determines if a compound inhibits the acetylcholinesterase enzyme, a key target for many insecticides.[9][16]
Protocol:
-
Enzyme and Reagent Preparation: Prepare solutions of AChE (e.g., from electric eel), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[17]
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then add the AChE solution to each well (except the blank).[17]
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).[18]
-
Reaction Initiation and Measurement: Add the ATCI substrate to all wells to start the reaction. Immediately measure the absorbance at 412 nm kinetically for several minutes.[9][17]
-
Calculation: The rate of the color change is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16]
C. Herbicidal Activity Assays
This whole-plant bioassay evaluates the herbicidal effect of compounds when applied before or after weed emergence.[1][19][20][21][22]
Protocol:
-
Planting: Fill pots or trays with soil and sow seeds of representative monocot and dicot weed species (e.g., ryegrass and cress).
-
Pre-emergence Application: Immediately after sowing, spray the soil surface with solutions of the test compounds at various application rates.
-
Post-emergence Application: For a separate set of pots, allow the weeds to grow to the 2-3 leaf stage before spraying with the test compound solutions.[1]
-
Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the plants as needed.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Data Analysis: Determine the minimum effective dose for pre- and post-emergence activity against each weed species.
This is a sensitive aquatic bioassay for determining the phytotoxicity of compounds.[23][24][25]
Protocol:
-
Test Solutions: Prepare various concentrations of the test compound in a suitable growth medium for Lemna minor.
-
Inoculation: Place a set number of healthy Lemna minor fronds (e.g., 3-4 colonies with a total of 10-12 fronds) into each test vessel containing the test solution.
-
Incubation: Incubate the vessels under continuous illumination and controlled temperature for 7 days.
-
Measurement: At the end of the incubation period, count the number of fronds and/or measure the total frond area.
-
Calculation: Calculate the percentage of growth inhibition relative to the control and determine the EC50 value for growth inhibition.[23]
III. Data Presentation
Quantitative data from the bioassays should be summarized for clear comparison of the activity of different derivatives.
| Compound ID | Fungicidal Activity | Insecticidal Activity | Herbicidal Activity |
| EC50 vs. B. cinerea (µg/mL) | LC50 vs. Aphids (µg/mL) | EC50 vs. L. minor (µg/mL) | |
| F-1 | Data to be generated | - | - |
| I-1 | - | Data to be generated | - |
| H-1 | - | - | Data to be generated |
| Reference | |||
| Boscalid | 0.65[5] | - | - |
| Imidacloprid | - | Literature Value | - |
| Glyphosate | - | - | Literature Value |
| Compound ID | Mechanism-Based Inhibition |
| IC50 vs. SDH (µM) | |
| F-1 | Data to be generated |
| I-1 | - |
| Reference | |
| Boscalid | 3.51[4] |
| Donepezil | - |
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for agrochemical development.
Mechanism of Action: SDHI Fungicide
Caption: Inhibition of succinate dehydrogenase by a thiophene-based fungicide.
Mechanism of Action: AChE Insecticide
Caption: Inhibition of acetylcholinesterase by a thiophene-based insecticide.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. irac-online.org [irac-online.org]
- 14. entomoljournal.com [entomoljournal.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. extension.purdue.edu [extension.purdue.edu]
- 21. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]
- 22. mdpi.com [mdpi.com]
- 23. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Getting More Ecologically Relevant Information from Laboratory Tests: Recovery of Lemna minor After Exposure to Herbicides and Their Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of an aldehyde or ketone (in this case, propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.
Q2: I am experiencing significantly low yields. What are the primary factors I should investigate?
A2: Low yields in the Gewald synthesis can often be attributed to several factors. The most critical to investigate are:
-
Incomplete initial Knoevenagel condensation: The reaction between propionaldehyde and malononitrile must proceed efficiently before the addition of sulfur.
-
Suboptimal reaction temperature: The temperature affects both the rate of reaction and the formation of side products.
-
Incorrect choice of solvent or base: The polarity of the solvent and the strength of the base are crucial for facilitating the reaction and ensuring the solubility of reagents, especially sulfur.
-
Formation of side products: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization reaction.
Q3: What are some common impurities or side products I should be aware of?
A3: Besides unreacted starting materials, a potential side reaction is the dimerization of the Knoevenagel condensation product. Proper control of reaction conditions can help minimize the formation of this and other impurities. The final product is also a known impurity generated during the synthesis of Olanzapine.
Q4: How can I purify the crude this compound?
A4: The most common purification method is recrystallization from a suitable solvent, such as ethanol. Column chromatography can also be employed for achieving higher purity. The product typically appears as a light yellow to brown crystalline powder.
Q5: Are there alternative, "greener" synthesis methods available?
A5: Yes, recent research has focused on more environmentally friendly approaches. Methods utilizing microwave irradiation or solvent-free ball-milling have been shown to significantly reduce reaction times and, in some cases, increase yields.
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a frequent challenge in the Gewald reaction. The following guide provides a systematic approach to identify and resolve the underlying cause.
identifying side products in the Gewald reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage side products in the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Gewald reaction?
A1: The most frequently encountered side products in the Gewald reaction include:
-
Unreacted starting materials: Residual ketone/aldehyde and the active methylene nitrile may remain if the reaction does not go to completion.[1]
-
Knoevenagel-Cope condensation intermediate: The α,β-unsaturated nitrile may be isolated if the subsequent sulfur addition and cyclization steps are slow or incomplete.[1][2]
-
Dimerization or polymerization products: The α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization, particularly at high temperatures.[1][3][4] This dimerization can sometimes become the main reaction pathway depending on the reaction conditions.[4]
-
Complex polysulfides: These are often formed as byproducts and can result in a dark brown or tarry reaction mixture.[2][3]
Q2: How can I minimize the formation of the Knoevenagel-Cope intermediate?
A2: To drive the reaction towards the desired 2-aminothiophene and minimize the accumulation of the Knoevenagel-Cope intermediate, you can:
-
Ensure sufficient sulfur: Use at least a stoichiometric amount of sulfur.
-
Optimize reaction temperature: Gently heating the reaction mixture (typically 40-60 °C) can facilitate the sulfur addition and cyclization steps.[1] However, excessive heat can promote other side reactions.[3]
-
Select an appropriate base: The base catalyzes the initial condensation and can also play a role in the cyclization. Secondary amines like morpholine or piperidine are commonly used.[1]
Q3: What causes the reaction mixture to turn dark brown or tarry, and how can I prevent it?
A3: A dark or tarry reaction mixture often indicates the formation of complex polysulfides and polymerization side reactions.[2][3] To mitigate this:
-
Control the temperature: Avoid excessively high temperatures, which can accelerate the formation of these byproducts.[3]
-
Ensure purity of starting materials: Impurities can catalyze unwanted side reactions.[3]
-
Proper workup: Purification steps are necessary to remove these colored impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 2-aminothiophene | Incomplete Knoevenagel condensation. | - Ensure you are using an appropriate and effective base (e.g., morpholine, piperidine, triethylamine).[1] - Consider gentle heating to drive the condensation. - For reactions that produce water, consider using a Dean-Stark apparatus or a dehydrating agent.[1] |
| Poor reactivity of elemental sulfur. | - Use finely powdered, high-purity sulfur.[3] - Ensure the sulfur is well-dispersed in the reaction mixture.[3] - Choose a solvent that enhances sulfur solubility, such as ethanol, methanol, or DMF.[1][5] | |
| Inefficient cyclization. | - The reaction temperature may be too low. The cyclization step often requires heating.[3] | |
| Presence of a major impurity at a higher Rf on TLC | Unreacted Knoevenagel condensation intermediate. | - Increase the reaction temperature or prolong the reaction time after the initial condensation.[2] - Ensure adequate mixing to keep the sulfur suspended and reactive.[3] |
| Product is an oil instead of a solid | Presence of solvent or impurities. | - Attempt to precipitate the product by adding a non-polar solvent to a solution of the product in a polar solvent.[3] - If precipitation fails, column chromatography may be necessary for purification.[3] - Ensure the product is thoroughly dried under vacuum.[3] |
Quantitative Data on Reaction Conditions
The following table summarizes how different reaction parameters can influence the yield of the desired 2-aminothiophene product. While specific yields of side products are not always reported, the "Observed/Expected Side Products" column provides guidance on what to anticipate.
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-Aminothiophene (%) | Observed/Expected Side Products | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2-6 | ~70-80 | Unreacted starting materials, Knoevenagel intermediate, polysulfides | [2][3] |
| Acetophenone | Ethyl Cyanoacetate | Piperidine | Methanol | 45 | 4 | ~60-70 | Dimerization of the α,β-unsaturated nitrile, especially with prolonged reaction times. | [4] |
| 4-Methoxyacetophenone | Malononitrile | Morpholine | None (Ball Milling) | 120 | 0.5 | 85 | Reduced side products due to solvent-free conditions and shorter reaction time. | [6] |
| Various Ketones | Ethyl Cyanoacetate | Piperidinium Borate | Ethanol/Water (9:1) | 100 | 0.3-0.5 | 90-96 | Minimal side products reported due to the catalytic system. | [7] |
Experimental Protocols
General Procedure for the Gewald Reaction
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (0.1-0.5 eq)
-
Anhydrous ethanol or methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and the base in the chosen solvent.[3]
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to facilitate the Knoevenagel condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Add the elemental sulfur to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain for 2-6 hours, continuing to monitor by TLC.[2]
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.[2]
-
If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[2]
Identification of Side Products
-
TLC Analysis: Compare the crude reaction mixture to the starting materials. The Knoevenagel intermediate will typically have a higher Rf value than the final 2-aminothiophene product.[2]
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum of the crude product can show unreacted starting materials or the vinylic proton of the Knoevenagel intermediate.
-
IR Spectroscopy: The presence of a strong nitrile peak (around 2200 cm⁻¹) without the characteristic N-H stretches of the 2-aminothiophene can indicate the presence of the Knoevenagel intermediate.
-
Mass Spectrometry: Analysis of the crude mixture can reveal the molecular weights of the expected product and potential side products like the dimer of the intermediate.
-
Visualizing Reaction Pathways
The following diagram illustrates the main pathway of the Gewald reaction and the formation of a common dimerization side product.
References
improving the reaction conditions for thieno[2,3-d]pyrimidine formation
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of thieno[2,3-d]pyrimidines, which typically involves a two-stage process: the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the thieno[2,3-d]pyrimidine ring system.
Stage 1: Gewald Reaction for 2-Aminothiophene Synthesis
Issue 1: Low or No Yield of 2-Aminothiophene
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Knoevenagel Condensation | Ensure the use of an appropriate base (e.g., morpholine, piperidine, triethylamine) and allow sufficient reaction time. Gentle heating can also drive the condensation to completion. | Improved formation of the α,β-unsaturated nitrile intermediate, leading to a higher yield of the final product. |
| Poor Quality of Elemental Sulfur | Use finely powdered, high-purity sulfur to ensure its reactivity. | Efficient addition of sulfur to the reaction intermediate and subsequent cyclization. |
| Inefficient Cyclization | The reaction temperature may be too low. The cyclization step often requires heating to proceed efficiently. | Increased rate of cyclization and higher product yield. |
| Poor Reactivity of Ketone/Aldehyde | For less reactive ketones (e.g., alkyl aryl ketones), a two-step procedure may be more effective. First, isolate the product of the Knoevenagel-Cope condensation, and then react it with sulfur and a base. | Improved yields for substrates that are not amenable to the one-pot Gewald reaction. |
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
| Potential Cause | Recommended Solution | Expected Outcome |
| Polymerization or Side Reactions | This can occur at excessively high temperatures. Optimize the reaction temperature and ensure the purity of starting materials, as impurities can catalyze side reactions. | A cleaner reaction mixture with reduced formation of polymeric byproducts. |
| Formation of Complex Polysulfides | This is an inherent aspect of the Gewald reaction. Proper workup and purification are necessary to remove these colored impurities. | Isolation of a purer, less colored 2-aminothiophene product. |
Stage 2: Cyclization to Thieno[2,3-d]pyrimidine
Issue 3: Low Yield of Thieno[2,3-d]pyrimidine during Cyclization
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Ring Closure | For cyclization with formamide or urea, consider microwave irradiation, which can significantly reduce reaction times and improve yields. For reactions with aldehydes, ensure the use of a suitable acid catalyst (e.g., catalytic HCl in dry DMF) and reflux conditions. | Higher conversion to the desired thieno[2,3-d]pyrimidine and reduced side product formation. |
| Steric Hindrance | Ortho-substituted anilines may react poorly in Dimroth rearrangement-type cyclizations. Consider alternative synthetic routes or be prepared for lower yields with these substrates. | Realistic expectations for sterically hindered substrates and exploration of alternative coupling partners if necessary. |
| Decomposition of Starting Material | Prolonged reaction times at high temperatures can lead to degradation of the 2-aminothiophene intermediate. Monitor the reaction by TLC to determine the optimal reaction time. | Maximization of product yield by stopping the reaction at the point of highest conversion before significant degradation occurs. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Complex Reaction Mixture | If the crude product is a complex mixture, column chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point for purification. | Isolation of the pure thieno[2,3-d]pyrimidine derivative from unreacted starting materials and side products. |
| Poor Solubility of the Product | For purification by recrystallization, screen a variety of solvents. Common solvents for thieno[2,3-d]pyrimidines include ethanol, DMF, and mixtures of DMF/methanol. | Identification of a suitable solvent system for effective purification by recrystallization, yielding a crystalline product. |
| Product Precipitation Issues | If the product does not precipitate upon cooling, placing the reaction mixture in an ice bath can facilitate precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt purification of the residue. | Efficient isolation of the crude product from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of thieno[2,3-d]pyrimidines?
A1: The most common and versatile starting point is a substituted 2-aminothiophene, which is typically synthesized via the Gewald reaction. This one-pot, multi-component reaction involves a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.
Q2: What are the key advantages of using microwave-assisted synthesis for thieno[2,3-d]pyrimidine formation?
A2: Microwave irradiation has been shown to be beneficial for both the Gewald reaction and the subsequent cyclization step.[1] The primary advantages include significantly reduced reaction times, improved reaction efficiency, and often higher yields with fewer byproducts compared to conventional heating methods.[1][2]
Q3: My Dimroth rearrangement to form a 4-amino-thieno[2,3-d]pyrimidine is giving a low yield. What can I do?
A3: Low yields in Dimroth rearrangements can be due to several factors. Steric hindrance from ortho-substituents on the aniline component can impede the reaction. The electronic nature of the substituents also plays a role; electron-donating groups on the aniline generally lead to higher yields.[2] Optimizing the reaction conditions, such as using microwave irradiation and an appropriate acid catalyst, can also improve the outcome.[2]
Q4: I have synthesized a thieno[2,3-d]pyrimidin-4-one and need to convert it to the 4-chloro derivative. What is the best procedure?
A4: The conversion of a thieno[2,3-d]pyrimidin-4-one to the corresponding 4-chloro derivative is typically achieved by heating under reflux with neat phosphorus oxychloride (POCl₃).[3] It is important to perform this reaction under anhydrous conditions as the 4-chloro product is often moisture-sensitive. The crude 4-chloro derivative is often used directly in the next step without extensive purification.[3]
Q5: What are some common methods for purifying the final thieno[2,3-d]pyrimidine products?
A5: Purification strategies depend on the nature of the product and the impurities present. Common techniques include:
-
Recrystallization: Ethanol, DMF, or mixtures like DMF/methanol are often effective solvents for recrystallization.
-
Column Chromatography: Flash column chromatography using a gradient of hexane and ethyl acetate is a widely used method for purifying a broad range of thieno[2,3-d]pyrimidine derivatives.[3][4]
-
Precipitation and Washing: In some cases, the product may precipitate from the reaction mixture upon cooling. The collected solid can then be washed with a suitable solvent, such as cold ethanol, to remove soluble impurities.
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol outlines the synthesis of a common 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Cyclization to 4,5,6,7-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine via Dimroth Rearrangement (Microwave-Assisted)
This protocol describes the cyclization of a 2-aminothiophene-3-carbonitrile intermediate to a 4-aminothieno[2,3-d]pyrimidine.[2]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aromatic amine (e.g., aniline)
-
Acetic acid
Procedure:
-
Step A: Formation of the amidine intermediate. In a microwave tube, combine 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) and DMF-DMA (25 mmol).
-
Irradiate the mixture in a microwave reactor at 70°C and 200 W for 20 minutes.
-
After cooling, pour the reaction mixture into ice water and filter to collect the intermediate N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide. This intermediate is often used in the next step without further purification.
-
Step B: Cyclization. In a microwave tube, combine the intermediate from Step A (4.25 mmol), the desired aromatic amine (5.1 mmol), and acetic acid (10 mL).
-
Irradiate the mixture at 120°C and 200 W for 10-30 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: A decision tree for troubleshooting low yields in thieno[2,3-d]pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in aminothiophene synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in aminothiophene synthesis, particularly through the Gewald reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Gewald reaction has a very low yield or is not working at all. Where should I start troubleshooting?
A1: Low or no yield in a Gewald reaction typically points to issues with the initial, crucial step: the Knoevenagel condensation. This condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile must occur for the subsequent thiophene ring formation to proceed.[1][2][3]
Initial Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Carbonyl Compound: Ensure the ketone or aldehyde is pure and free from contaminants.
-
Active Methylene Nitrile: Compounds like ethyl cyanoacetate or malononitrile can degrade over time. Verify their purity.
-
Sulfur: Use finely powdered, high-purity elemental sulfur for better reactivity and solubility.[4]
-
-
Confirm the Condensation Step:
-
Run a small-scale control reaction containing only the carbonyl compound, the active methylene nitrile, and the base (without sulfur).
-
Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or LC-MS. If this intermediate does not form, the overall reaction will fail.[3]
-
-
Check the Base:
-
The choice and amount of base are critical.[5] Commonly used bases include secondary amines like morpholine or piperidine, or tertiary amines like triethylamine.[5]
-
For less reactive ketones, a stronger base might be required.[5] Ensure the base is not degraded and is used in the correct stoichiometric amount.
-
Q2: The initial condensation is successful, but the final 2-aminothiophene yield is still poor. What are the next steps?
A2: If the Knoevenagel intermediate is forming, the problem likely lies with the sulfur addition and cyclization steps. Key parameters to investigate include temperature, solvent, and potential side reactions.[3]
Troubleshooting Steps:
-
Optimize Reaction Temperature: The optimal temperature is substrate-dependent.
-
A temperature that is too low can lead to a very slow or stalled reaction.[3]
-
Excessive heat can promote the formation of side products.[3][5]
-
It is recommended to screen a range of temperatures (e.g., room temperature, 45 °C, 70 °C) to find the best conditions for your specific substrates.[3] Some modern protocols have seen excellent yields at higher temperatures (e.g., 100 °C) with specific catalysts.[6]
-
-
Evaluate the Solvent: The solvent impacts the solubility and reactivity of elemental sulfur and other intermediates.[5]
-
Consider Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction that competes with the desired cyclization, reducing the yield of the aminothiophene.[3][8]
Q3: My crude product is very impure, and purification is difficult. What are common byproducts and how can I improve purity?
A3: Impurities often consist of unreacted starting materials, the intermediate from the Knoevenagel condensation, or various side products.[5]
Common Impurities and Mitigation:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover carbonyl and active methylene compounds.
-
Solution: Increase the reaction time, optimize the temperature, or consider a more effective catalyst or base.[5]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are too slow.
-
Solution: Ensure sufficient sulfur is present and that the temperature and base are appropriate for promoting cyclization.[5]
-
-
Complex Polysulfides: These can form as part of the reaction mechanism and often result in colored impurities.[4]
-
Solution: These are typically removed during workup and final purification.[4]
-
Purification Recommendations:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[5] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5][9]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel chromatography may be necessary to isolate the pure compound.[4]
Q4: Can alternative methods or catalysts improve my yield?
A4: Yes, several modifications to the classical Gewald reaction have been developed to improve yields and reaction times.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields, particularly for challenging or sterically hindered substrates.[1][5][8]
-
Alternative Catalysts: While traditional methods use stoichiometric amounts of amine bases, modern approaches have found success with catalytic systems. For example, piperidinium borate has been used as a recyclable conjugate acid-base catalyst, achieving excellent yields (75-96%).[6] Various nanocatalysts, such as ZnO nanoparticles, have also been used effectively.[10]
-
Green Solvents: Using water as a solvent, sometimes with ultrasound activation, has been shown to produce good to excellent yields (42-90%) and offers a more environmentally friendly approach.[10]
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes reported yields under various conditions for the synthesis of a model 2-aminothiophene from cyclohexanone and malononitrile.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Control) | EtOH/H₂O (9:1) | 100 | 24 h | No reaction | [6] |
| Piperidinium Borate (10) | EtOH/H₂O (9:1) | 100 | 45 min | 85 | [6] |
| Piperidinium Borate (15) | EtOH/H₂O (9:1) | 100 | 30 min | 92 | [6] |
| Piperidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [6] |
| Piperidinium Borate (20) | Water | 100 | 5 h | 65 | [6] |
| Piperidinium Borate (20) | Methanol | 100 | 3 h | 84 | [6] |
| Piperidinium Borate (20) | Ethanol | 100 | 2 h | 89 | [6] |
| Piperidinium Borate (20) | DMF | 100 | 1 h | 72 | [6] |
| Piperidinium Borate (20) | Room Temp | RT | 24 h | Trace | [6] |
| Piperidinium Borate (20) | 70 | 70 | 3 h | 84 | [6] |
Generalized Experimental Protocol
This protocol describes a general procedure for the Gewald synthesis of a 2-aminothiophene. Note: This is a generalized guide; optimal conditions such as temperature and reaction time may vary depending on the specific substrates used.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur, finely powdered (1.0 eq)
-
Base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and the solvent.
-
Add the base (1.0 - 1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to initiate the Knoevenagel condensation.
-
Add the finely powdered elemental sulfur (1.0 eq) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 40-60 °C or reflux) and maintain for 2-8 hours. The progress of the reaction should be monitored by TLC.[4]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Workup and Purification:
-
If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol.[4]
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The resulting crude residue can then be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
-
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for the Gewald aminothiophene synthesis.
Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low yield in aminothiophene synthesis.
Simplified Gewald Reaction Mechanism
Caption: The key stages of the Gewald reaction mechanism.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Amino-5-methyl-3-thiophenecarbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-5-methyl-3-thiophenecarbonitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic conditions?
A1: this compound possesses two primary functional groups susceptible to degradation under acidic conditions: the amino group and the nitrile group. The primary stability concern is the acid-catalyzed hydrolysis of these groups. The thiophene ring itself is generally stable under many acidic conditions.
Q2: What is the most likely degradation pathway for this compound in an acidic solution?
A2: Under acidic conditions, the nitrile group (-CN) is susceptible to hydrolysis, which typically proceeds in two steps. First, the nitrile is hydrolyzed to an amide intermediate (2-amino-5-methyl-3-thiophenecarboxamide). Subsequently, the amide can undergo further hydrolysis to form the corresponding carboxylic acid (2-amino-5-methyl-3-thiophenecarboxylic acid). The amino group (-NH2) can be protonated in acidic conditions, which may influence the overall reaction rate and potentially lead to other side reactions, although hydrolysis of the nitrile is the more anticipated pathway.
Q3: What factors can influence the rate of degradation?
A3: The rate of degradation is influenced by several factors, including:
-
Acid Strength (pH): Stronger acids and lower pH values will generally accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures will increase the reaction rate.
-
Reaction Time: The extent of degradation will increase with longer exposure to acidic conditions.
-
Solvent: The choice of solvent can influence the solubility of the compound and the kinetics of the degradation.
Q4: I am observing the formation of an unexpected byproduct in my reaction mixture. What could it be?
A4: If you observe an unexpected byproduct, it is crucial to characterize it using appropriate analytical techniques such as LC-MS, GC-MS, or NMR. Besides the expected hydrolysis products (amide and carboxylic acid), potential side reactions could lead to other species. It is recommended to perform a forced degradation study to systematically identify potential degradation products under your specific experimental conditions.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following:
-
Use the mildest acidic conditions necessary for your reaction.
-
Maintain a low temperature whenever possible.
-
Minimize the reaction or exposure time to the acidic environment.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, which can sometimes be exacerbated by acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of desired product | Degradation of the starting material, this compound, due to harsh acidic conditions. | 1. Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time. 2. Reduce the reaction temperature. 3. Use a weaker acid or a lower concentration of the acid. |
| Formation of multiple unidentified impurities | Complex degradation pathways or side reactions are occurring. | 1. Conduct a forced degradation study (see Experimental Protocols section) to identify the major degradation products. 2. Use a purification method such as column chromatography or recrystallization to isolate the desired product. 3. Employ analytical techniques like LC-MS or GC-MS to identify the structure of the impurities. |
| Inconsistent reaction outcomes | Variability in experimental parameters affecting stability. | 1. Precisely control the temperature, reaction time, and acid concentration. 2. Ensure the quality and purity of the starting material. 3. Standardize the work-up procedure to minimize exposure to harsh conditions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure to investigate the stability of this compound under acidic conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent (e.g., acetonitrile, methanol)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Thermostatically controlled water bath or oven
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate reaction vials.
-
Add the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the compound and acid.
-
Prepare a control sample with the compound in the solvent without acid.
-
-
Incubation: Place the vials in a controlled temperature environment (e.g., 40°C, 60°C, 80°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of NaOH solution to stop the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of degradation products.
Table 1: Example Data from a Forced Degradation Study
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0.1 M HCl, 40°C | 0 | 100 | 0 | 0 |
| 8 | 95.2 | 3.1 | 1.7 | |
| 24 | 88.5 | 7.8 | 3.7 | |
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 85.1 | 9.8 | 5.1 | |
| 8 | 62.7 | 25.3 | 12.0 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Technical Support Center: Method Refinement for Scaling Up 2-Amino-5-methyl-3-thiophenecarbonitrile Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2-Amino-5-methyl-3-thiophenecarbonitrile. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during production.
Troubleshooting Guides and FAQs
This section is designed to provide rapid, targeted solutions to common problems that may arise during the synthesis of this compound, primarily via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst.
Q2: What are the primary starting materials for the Gewald synthesis of this compound?
A2: The key starting materials are propionaldehyde (to form the 5-methyl group and part of the thiophene ring), malononitrile (as the source of the amino and nitrile groups, and a carbon atom of the ring), and elemental sulfur.[2]
Q3: Why is the choice of base important in the Gewald reaction?
A3: The base is crucial for catalyzing the initial Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile).[3] The type and concentration of the base can significantly influence the reaction rate, yield, and the formation of byproducts.
Q4: My final product is a brownish or yellowish powder. Is this normal?
A4: Yes, the appearance of this compound is typically described as a light yellow to brown powder or crystal. However, significant darkening may indicate the presence of impurities, necessitating further purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Knoevenagel Condensation: The initial reaction between propionaldehyde and malononitrile may not be proceeding efficiently.[3] 2. Poor Sulfur Reactivity: Elemental sulfur may not be dissolving or reacting effectively in the chosen solvent. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions. | 1. Optimize Base and Conditions: Experiment with different bases (e.g., morpholine, piperidine, triethylamine). Ensure anhydrous conditions, as water can inhibit the condensation. 2. Solvent and Temperature Adjustment: Use a polar solvent like ethanol or methanol to improve sulfur solubility. Gentle heating (40-60 °C) can also enhance reactivity.[3] 3. Temperature Screening: Conduct small-scale experiments at various temperatures (e.g., room temperature, 45 °C, 60 °C) to identify the optimal condition for your specific setup. |
| Formation of Significant Byproducts | 1. Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization reaction.[4] 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Control Reagent Addition: Try adding the sulfur or the base portion-wise to control the concentration of reactive intermediates. Adjusting the temperature may also minimize dimerization. 2. Increase Reaction Time and Monitor: Extend the reaction time and monitor its progress using Thin Layer Chromatography (TLC). Ensure the stoichiometry of the reactants is correct. |
| Difficulty in Product Purification | 1. Oily or Tarry Crude Product: The presence of unreacted starting materials or polymeric byproducts can make purification challenging. 2. Product Co-crystallization with Impurities: Impurities with similar solubility profiles can be difficult to remove by recrystallization alone. | 1. Optimize Work-up: After the reaction, quenching with cold water can help precipitate the product. An initial wash of the crude solid with a non-polar solvent like hexane can remove some organic impurities. 2. Recrystallization Solvent Screening: The most common and effective purification method is recrystallization.[3] Experiment with different solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexanes to achieve high purity. |
| Scale-Up Issues | 1. Poor Heat Transfer: In larger reactors, localized overheating can occur, leading to increased byproduct formation. 2. Inefficient Mixing: Inadequate agitation can result in non-uniform reaction conditions and lower yields. | 1. Controlled Heating and Monitoring: Use a reactor with a jacketed heating system for better temperature control. Monitor the internal temperature closely. 2. Appropriate Agitation: Employ mechanical stirring with an appropriately sized impeller to ensure thorough mixing of the reactants, especially the solid sulfur. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 2-Aminothiophenes (Illustrative)
| Parameter | Variation | Observed Effect on Yield | Rationale |
| Base Catalyst | Morpholine | High | Often provides a good balance of basicity for the Knoevenagel condensation. |
| Piperidine | High | A strong secondary amine base that can effectively catalyze the reaction. | |
| Triethylamine | Moderate to High | A tertiary amine that can also be effective, though sometimes less so than secondary amines for this reaction. | |
| Solvent | Ethanol | Good | A polar protic solvent that facilitates the dissolution of reactants, including sulfur, and mediates the reaction effectively. |
| Methanol | Good | Similar to ethanol, it is a commonly used polar protic solvent for the Gewald reaction. | |
| DMF | Good to High | A polar aprotic solvent that can enhance the reaction rate, but may require more rigorous purification. | |
| Temperature | Room Temperature | Low to Moderate | The reaction may proceed slowly, leading to lower yields in a given timeframe. |
| 40-60 °C | Optimal | This temperature range often provides a good balance between reaction rate and minimizing side reactions.[3] | |
| > 70 °C | Decreased | Higher temperatures can lead to the decomposition of reactants or products and the formation of undesirable byproducts. |
Note: The yields are illustrative and can vary based on specific substrates, reaction scale, and other experimental conditions.
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of the target compound in a laboratory setting.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).
-
Add propionaldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.11 mol) to the flask.
-
Add morpholine (0.02 mol) to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 50-60 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
Purification:
-
Recrystallize the crude product from hot ethanol.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
2. Method Refinement for Scale-Up Production
Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Key Considerations for Scale-Up:
-
Heat Management: The Gewald reaction is exothermic. A jacketed reactor with a reliable cooling system is essential to maintain the optimal temperature and prevent runaway reactions.
-
Mass Transfer: Efficient mixing is critical to ensure homogeneity, especially with solid sulfur. Use a reactor with an appropriate mechanical stirrer (e.g., anchor or turbine) and baffles.
-
Reagent Addition: For larger batches, consider the controlled addition of the base or one of the reactants to manage the initial exotherm.
-
Work-up and Isolation: Filtration and drying equipment must be appropriately sized for the larger volume of product.
-
Safety: Conduct a thorough safety review before proceeding with the scale-up. Consider the flammability of the solvents and the potential for hydrogen sulfide gas evolution.
Pilot-Scale Protocol Outline:
-
Reactor Setup: Charge a 50 L jacketed glass reactor with ethanol.
-
Reactant Charging: Under inert atmosphere (e.g., nitrogen), charge propionaldehyde, malononitrile, and powdered sulfur to the reactor with agitation.
-
Controlled Base Addition: Slowly add the base (e.g., morpholine) via a dosing pump while monitoring the internal temperature. Use the reactor's cooling system to maintain the temperature within the desired range (e.g., 50-55 °C).
-
Reaction Monitoring: Hold the reaction mixture at the target temperature and monitor for completion using in-process controls (e.g., HPLC).
-
Precipitation and Isolation: Once complete, cool the reactor contents and transfer the slurry to a precipitation vessel containing cold water. Filter the product using a suitable filter press or centrifuge.
-
Washing and Drying: Wash the product cake with water and then dry it in a vacuum dryer until a constant weight is achieved.
-
Purification: Recrystallize the scaled-up batch from a suitable solvent in a larger, appropriately equipped reactor.
Mandatory Visualization
Diagram 1: Gewald Reaction Mechanism
Caption: The reaction mechanism for the Gewald synthesis of this compound.
Diagram 2: Experimental Workflow for Scale-Up
Caption: A logical workflow for the scaled-up production of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Overcoming Solubility Challenges of Thiophene Compounds in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor aqueous solubility of thiophene compounds. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My thiophene compound is insoluble in water. What are the first steps I should take?
A1: Initially, confirm the compound's purity, as impurities can affect solubility. The next step is to characterize its physicochemical properties, such as its pKa, to determine if pH modification is a viable strategy. For many thiophene derivatives, which are often hydrophobic, exploring the use of co-solvents is a practical starting point.[1]
Q2: I'm observing precipitation of my thiophene compound when I add my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition of an aqueous phase is a common issue for hydrophobic compounds. This "crashing out" occurs when the solvent composition changes, reducing the compound's solubility. To address this, you can try the following:
-
Slower Addition: Add the aqueous phase more slowly and with vigorous stirring to allow for better mixing and prevent localized areas of high aqueous concentration.
-
Optimize Co-solvent Ratio: You may need to increase the proportion of the organic co-solvent in your final mixture.
-
Use of Surfactants: Incorporating a surfactant can help to form micelles that encapsulate the hydrophobic thiophene compound, keeping it dispersed in the aqueous medium.
-
Temperature Control: In some cases, adjusting the temperature of the solution during mixing can improve solubility.
Q3: I'm considering using cyclodextrins, but I'm unsure which type to choose and at what concentration.
A3: The choice of cyclodextrin (CD) depends on the size and shape of your thiophene compound. β-cyclodextrin is a common starting point due to its cavity size being suitable for many drug molecules.[2][3] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often offer significantly higher aqueous solubility themselves and can form more soluble inclusion complexes.[2]
To determine the optimal type and concentration, a phase solubility study is recommended. This involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin and determining the concentration of the dissolved thiophene compound in each. This will reveal the stoichiometry of the complex and the extent of solubility enhancement.
Q4: My solid dispersion formulation is not stable and the thiophene compound is recrystallizing over time. What can I do?
A4: Recrystallization from an amorphous solid dispersion is a critical stability challenge, as it negates the solubility advantage. To mitigate this:
-
Polymer Selection: The choice of polymer carrier is crucial. Polymers with a high glass transition temperature (Tg) can help to restrict the molecular mobility of the drug, thus preventing recrystallization.
-
Drug Loading: High drug loading can increase the propensity for recrystallization. You may need to prepare formulations with a lower drug-to-polymer ratio.
-
Addition of a Second Polymer or Surfactant: A ternary solid dispersion, including a second polymer or a surfactant, can sometimes improve stability by disrupting drug-drug interactions and inhibiting crystal growth.
-
Storage Conditions: Store the solid dispersion in a cool, dry place, as moisture and elevated temperatures can accelerate recrystallization.
Quantitative Data on Solubility Enhancement
The following tables provide examples of solubility enhancement for poorly soluble compounds, including thiophene derivatives, using various techniques.
Table 1: Solubility of a Thiophene Derivative (TP 5) in Various Solvents
| Solvent | Solubility (µg/mL) |
| Deionized Water | 26.36 |
| PBS (pH 7.4) | 27.64 |
| Ethanol | > 1000 |
| Methanol | > 1000 |
| DMSO | > 1000 |
| Acetonitrile | > 1000 |
Data sourced from a study on thiophene derivatives for anticancer applications.[4]
Table 2: Solubility Enhancement of a Thiophene Derivative (Compound 480) via Nanoparticle Formulation
| Formulation | Aqueous Solubility (µg/mL) |
| Compound 480 (Free Drug) | 25 |
| Compound 480-loaded Nanoparticles | Formulation dependent, allows for higher effective concentration in aqueous media |
Data highlights the challenge of poor aqueous solubility for a specific thiophene derivative and the use of nanoparticles to overcome this.[5][6]
Table 3: Comparative Solubility Enhancement of a Poorly Soluble Drug (Celecoxib) Using Different Techniques
| Technique | Fold Increase in Aqueous Solubility |
| Spray Drying with Pluronic F 127 (1:5 w/w) | ~5-fold |
| Nanocrystals (0.4% stabilizer) | ~2.6-fold (from 7 µg/mL to 18.1 µg/mL) |
| Deep Eutectic Solvents (ChCl/malonic acid) | >62,000-fold |
Celecoxib is used as a representative example of a poorly soluble drug. Data compiled from multiple studies.[7][8]
Experimental Protocols
Protocol 1: Preparation of a Thiophene Compound-Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare a solid inclusion complex of a poorly soluble thiophene compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
Thiophene compound
-
β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven
Methodology:
-
Calculate the required amounts of the thiophene compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in the mortar.
-
Add a small amount of deionized water to the β-cyclodextrin to form a paste.
-
Gradually add the thiophene compound to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes to ensure thorough interaction and complex formation. The mixture should maintain a paste-like consistency.
-
Spread the resulting paste on a clean glass plate and dry in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
Protocol 2: Formulation of Thiophene Compound-Loaded Nanoparticles by Solvent Evaporation
Objective: To encapsulate a hydrophobic thiophene compound within polymeric nanoparticles to improve its dispersibility in aqueous media.
Materials:
-
Thiophene compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of the thiophene compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication/homogenization parameters (time, power) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the DCM under reduced pressure. This will cause the PLGA to precipitate, entrapping the thiophene compound to form solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.
Visualizations
Logical Workflow for Solubility Enhancement Strategy Selection
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: A standard workflow for evaluating the in vitro anticancer activity of a thiophene compound.
EGFR Signaling Pathway (Simplified)
Many thiophene-based anticancer agents target key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.
Caption: Simplified EGFR signaling pathway and potential points of inhibition by thiophene compounds.
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Efficient Catalyst Selection for the Gewald Multicomponent Reaction
Welcome to the technical support center for the Gewald multicomponent reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the Gewald reaction?
A1: The catalyst in the Gewald reaction is typically a base that plays a crucial role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This condensation step is essential as it forms the α,β-unsaturated nitrile intermediate, which then reacts with elemental sulfur. In some cases, the basic catalyst can also activate the elemental sulfur, facilitating its addition to the intermediate.[1][2]
Q2: Which catalysts are most commonly used for the Gewald reaction?
A2: Traditionally, secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine are widely used.[2] More recently, other catalytic systems, including L-proline and conjugate acid-base pairs like piperidinium borate, have been developed to improve reaction efficiency and environmental friendliness.[3][4] Heterogeneous catalysts, such as metal oxides and functionalized polymers, are also being explored for their ease of separation and potential for recyclability.[1]
Q3: Can the Gewald reaction be performed without a catalyst?
A3: In most standard conditions, a catalyst is necessary to facilitate the initial condensation step at a reasonable rate. Reactions attempted without a catalyst often result in no product formation, even after extended periods.[4] However, some modified procedures under specific conditions, such as using sodium polysulfide under ultrasound irradiation, have been reported to proceed without a traditional basic catalyst.
Q4: How does the choice of solvent affect the catalytic efficiency?
A4: The solvent plays a significant role in the Gewald reaction by influencing the solubility of reactants, particularly elemental sulfur, and by affecting the rate of the condensation and cyclization steps. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[2] The optimal solvent is often dependent on the specific substrates and catalyst being used.
Q5: Is it possible to recycle the catalyst used in the Gewald reaction?
A5: Catalyst recyclability is a key advantage of using heterogeneous catalysts or certain modern homogeneous catalysts. For instance, piperidinium borate has been shown to be recyclable for several cycles with minimal loss of activity.[4] Heterogeneous catalysts, by their nature, can be recovered by simple filtration and reused.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired 2-aminothiophene is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Data on Catalyst and Condition Optimization:
The following tables summarize quantitative data from various studies, providing a basis for catalyst selection and reaction optimization.
Table 1: Comparison of Different Catalysts for the Gewald Reaction (Model Reaction: Cyclohexanone, Malononitrile, and Sulfur)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidinium Borate | 20 | EtOH:H₂O (9:1) | 100 | 20 min | 96 | [4] |
| L-Proline | 10 | DMF | 60 | 3 h | 84 | |
| Morpholine | Stoichiometric | Ethanol | Reflux | 2-3 h | High Yields | [6] |
| Triethylamine | 10-20 | Ethanol | 40-50 | 2-24 h | Varies | [2] |
| ZnO nanoparticles | 2.5 | Solvent-free | 100 | 6 h | 37-86 | [1] |
| NaAlO₂ | Not specified | Ethanol | Reflux | 10 h | High Yields | [1] |
| KF-alumina | Not specified | Not specified | MW | 3.5-8 min | 55-92 | [7] |
| None | 0 | EtOH:H₂O (9:1) | 100 | 24 h | No Reaction | [4] |
Table 2: Effect of Catalyst Loading on Reaction Yield (Model Reaction: Cyclohexanone, Malononitrile, Sulfur, Piperidinium Borate catalyst, EtOH:H₂O (9:1), 100°C)
| Catalyst Loading (mol%) | Time | Yield (%) | Reference(s) |
| 0 | 24 h | No Reaction | [4] |
| 10 | 30 min | 85 | [4] |
| 15 | 25 min | 92 | [4] |
| 20 | 20 min | 96 | [4] |
Table 3: Effect of Temperature on Reaction Yield (Model Reaction: Cyclohexanone, Malononitrile, Sulfur, 20 mol% Piperidinium Borate, EtOH:H₂O (9:1))
| Temperature (°C) | Time | Yield (%) | Reference(s) |
| Room Temperature | 24 h | Traces | [4] |
| 70 | 3 h | 84 | [4] |
| 100 | 25 min | 96 | [4] |
Issue 2: Formation of Side Products
The presence of significant byproducts can complicate purification and reduce the overall yield of the desired 2-aminothiophene.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time, optimize temperature, or screen for a more effective catalyst.[1]
-
-
Knoevenagel-Cope Intermediate:
-
Cause: The subsequent sulfur addition and cyclization steps are too slow.
-
Solution: Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[1]
-
-
Dimerization of α,β-unsaturated nitrile:
-
Cause: This can compete with the desired cyclization reaction.
-
Solution: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1]
-
Issue 3: Catalyst Deactivation
Catalyst deactivation can lead to a decrease in reaction rate and yield over time, particularly when attempting to reuse the catalyst.
Potential Causes and Solutions for Catalyst Deactivation:
-
Poisoning:
-
Cause: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive. Acidic impurities can neutralize basic catalysts.[8]
-
Solution: Use high-purity, dry reagents and solvents. Pre-treating the reaction mixture to remove specific impurities may be necessary.
-
-
Thermal Degradation:
-
Leaching (for heterogeneous catalysts):
-
Fouling:
-
Cause: Formation of polymeric byproducts or insoluble materials can block the active sites of the catalyst.
-
Solution: Optimize reaction conditions to minimize side reactions. If fouling occurs, the catalyst may need to be washed or regenerated.
-
Logical Relationship for Catalyst Deactivation Troubleshooting
Caption: Troubleshooting guide for catalyst deactivation.
Experimental Protocols
Protocol 1: General One-Pot Synthesis using a Basic Amine Catalyst [2]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: L-Proline Catalyzed Gewald Reaction [3]
-
In a reaction vessel, combine the ketone (1.0 mmol), active methylene nitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Add dimethylformamide (DMF) as the solvent.
-
Stir the mixture at 60°C for the required time (typically 3 hours), monitoring progress by TLC.
-
After the reaction is complete, cool the mixture and proceed with workup and purification.
Protocol 3: Piperidinium Borate Catalyzed Gewald Reaction [4]
-
To a mixture of the ketone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv), add piperidinium borate (20 mol%).
-
Add a 9:1 mixture of ethanol and water as the solvent.
-
Heat the reaction mixture to 100°C and monitor by TLC.
-
Upon completion, filter the product. The aqueous layer containing the catalyst can be washed with ethyl acetate and reused.
Experimental Workflow for Catalyst Screening
Caption: General workflow for catalyst screening.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
minimizing dimer formation during 2-aminothiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of 2-aminothiophenes, particularly through the Gewald reaction.
Troubleshooting Guide: Minimizing Dimer Formation
Undesired dimer formation is a common side reaction in 2-aminothiophene synthesis, leading to reduced yields and purification challenges. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: I am observing a significant amount of a high molecular weight byproduct, likely a dimer. What is the primary cause of this?
A1: The formation of a dimeric byproduct is a known side reaction in the Gewald synthesis of 2-aminothiophenes.[1] This typically occurs through the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product) before it can react with sulfur to form the thiophene ring.[1] This dimerization is competitive with the desired cyclization and its rate is highly dependent on the reaction conditions.
Q2: How does the reaction temperature affect the formation of the dimer?
A2: Reaction temperature is a critical parameter. While some Gewald reactions can proceed at room temperature, others require heating to facilitate the addition of sulfur and subsequent cyclization. However, excessively high temperatures can promote side reactions, including dimerization. It is crucial to find the optimal temperature for your specific substrates. Screening a range of temperatures (e.g., room temperature, 45°C, 60°C, 70°C) is advisable to find a balance between a reasonable reaction rate and minimal byproduct formation.[2]
Q3: Can the choice of solvent influence the yield of the dimer?
A3: Yes, the solvent plays a significant role. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can improve the solubility of elemental sulfur and facilitate the condensation with the intermediate. The choice of solvent can impact the relative rates of the desired cyclization and the competing dimerization. For instance, ethanol is often a good starting point due to its ability to dissolve sulfur to some extent.
Q4: What is the role of the base in dimer formation, and how can I choose the right one?
A4: The base is crucial for the initial Knoevenagel condensation. However, the nature and amount of the base can also influence dimer formation. Stronger bases or higher concentrations might accelerate the formation of the α,β-unsaturated nitrile, potentially increasing its concentration and favoring dimerization if the subsequent reaction with sulfur is slow. Secondary amines like morpholine or piperidine, and tertiary amines like triethylamine are common choices. Morpholine is often cited as being highly effective as it can also help to dissolve sulfur. In some cases, using a catalytic amount of a conjugate acid-base pair, like piperidinium borate, has been shown to give high yields of the desired 2-aminothiophene, which may suggest better control over side reactions.
Q5: My purification is difficult due to the presence of the dimer. What are the recommended purification strategies?
A5: Separating the desired 2-aminothiophene from its dimer can be challenging due to their potentially similar polarities.
-
Recrystallization: This is often the first method to try. Screening various solvents or solvent mixtures is necessary to find a system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the dimer remains in solution or has significantly different solubility.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard method for purification. A careful selection of the eluent system is required to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism that leads to dimer formation in the Gewald reaction?
A1: The Gewald reaction begins with a Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate. This intermediate is then supposed to react with elemental sulfur. However, this intermediate can also undergo a base-catalyzed Michael addition with another molecule of itself, followed by an intramolecular cyclization (Thorpe-Ziegler reaction), to form a six-membered ring dimer.[1]
Q2: Are there any alternative synthetic routes to 2-aminothiophenes that avoid this dimerization issue?
A2: While the Gewald reaction is one of the most common methods, other routes exist. For instance, variations of the Gewald synthesis, such as using pre-formed α-mercapto ketones or aldehydes, can sometimes offer better control over the reaction. However, these starting materials may not be as readily available.
Q3: Can microwave irradiation help in reducing dimer formation?
A3: Microwave-assisted synthesis has been reported to improve yields and significantly reduce reaction times for the Gewald reaction. The rapid heating provided by microwaves can sometimes favor the desired reaction pathway over side reactions like dimerization by quickly passing through temperature ranges where dimerization might be more prevalent.
Q4: How can I confirm that the byproduct I am observing is indeed a dimer?
A4: The most definitive way to identify the byproduct is through analytical techniques such as:
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is twice that of the α,β-unsaturated nitrile intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectrum of the dimer will be significantly more complex than that of the desired 2-aminothiophene and will lack the characteristic signals of the thiophene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum can also provide clues, for example, by showing the presence of different functional groups compared to the desired product.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of the desired 2-aminothiophene. Note that specific yields of the dimeric byproduct are often not reported in the literature, so the focus here is on maximizing the yield of the target molecule, which indirectly implies minimizing side reactions.
Table 1: Effect of Temperature on 2-Aminothiophene Yield
| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O (9:1) | Room Temp | 24 h | Traces |
| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O (9:1) | 70 | 3 h | 84 |
| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 25 min | 96 |
Data adapted from a study on catalytic Gewald synthesis. Higher temperatures significantly increased the yield of the desired product, suggesting a faster rate of the desired cyclization compared to dimerization at these temperatures under the specified conditions.[3]
Table 2: Effect of Base/Catalyst on 2-Aminothiophene Yield
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | None | EtOH/H₂O (9:1) | 100 | 24 h | 0 |
| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (10) | EtOH/H₂O (9:1) | 100 | 45 min | 90 |
| 3 | Cyclohexanone | Malononitrile | Piperidinium Borate (15) | EtOH/H₂O (9:1) | 100 | 30 min | 94 |
| 4 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 20 min | 96 |
| 5 | Various | Malononitrile/Cyanoacetate | L-Proline (10) | DMF | 60 | - | up to 84 |
Data adapted from studies on catalytic Gewald synthesis. The choice and loading of the catalyst have a profound impact on the reaction efficiency.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis Using a Catalytic Amount of Piperidinium Borate
This protocol is adapted from a method that reports high yields, suggesting minimal side-product formation.
Materials:
-
Ketone or aldehyde (1 equivalent)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)
-
Elemental sulfur (1 equivalent)
-
Piperidinium borate (20 mol%)
-
Ethanol/Water (9:1 v/v)
Procedure:
-
To a round-bottom flask, add the ketone (1 equiv.), active methylene nitrile (1 equiv.), elemental sulfur (1 equiv.), and piperidinium borate (20 mol%).
-
Add the ethanol/water (9:1) solvent mixture (approximately 10 mL per gram of ketone).
-
Stir the mixture at 100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or a mixture of DCM/hexanes) or column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product containing the 2-aminothiophene and the dimer to a flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Check the purity of the crystals by TLC and melting point. If necessary, repeat the recrystallization process.
Visualizations
Caption: Reaction pathway illustrating the competition between 2-aminothiophene synthesis and dimer formation.
Caption: A logical workflow for troubleshooting and minimizing dimer formation in 2-aminothiophene synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Analysis of Thiophene Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Thiophene and its derivatives, including the important class of aminothiophenes, are key building blocks in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of these compounds. This guide provides an objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods validated for the purity analysis of thiophene derivatives, offering a valuable resource for method selection and development for analogous compounds like aminothiophenes.
The comparison focuses on a stability-indicating method for a synthetic thiophene chalcone and a rapid method for the analysis of common thiophenic compounds. While not exclusively focused on aminothiophenes, the principles and methodologies are directly applicable and provide a strong foundation for the analysis of this compound class.
Experimental Workflow and Method Validation
A typical HPLC method validation workflow ensures that the analytical procedure is suitable for its intended purpose. The key stages of this process, from defining the analytical requirements to ongoing method monitoring, are crucial for generating reliable purity data.
Caption: General workflow for HPLC method validation.
Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of two validated RP-HPLC methods for the analysis of thiophene derivatives. Method 1 is a stability-indicating assay for a synthetic thiophene chalcone, while Method 2 is a rapid analytical method for common thiophenic compounds like dibenzothiophene.
| Parameter | Method 1: Stability-Indicating Thiophene Chalcone Analysis[1][2] | Method 2: Rapid Thiophenic Compound Analysis[1] |
| Stationary Phase | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | PerfectSil Target ODS-3 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 3.0) (60:40, v/v) | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 231 nm |
| Linearity Range | 5–15 µg/mL | 0.1–30 ng/µL |
| Correlation Coefficient (r²) | 1.000 | > 0.995 |
| Precision (RSD%) | Intra-day: 0.90%, Inter-day: 0.59% | Intra-day & Inter-day: < 15% |
| Limit of Detection (LOD) | 0.323 µg/mL | Not explicitly reported, but method is sensitive to ng/µL levels. |
| Limit of Quantitation (LOQ) | 0.978 µg/mL | Not explicitly reported, but method is sensitive to ng/µL levels. |
| Accuracy (% Recovery) | Not explicitly reported in percentage, but implied to be within acceptable limits. | Not explicitly reported in percentage, but implied to be within acceptable limits. |
| Robustness | Method found to be robust to minor changes in wavelength (±2 nm), mobile phase composition (±2%), and flow rate (±0.1 mL/min). | Not explicitly reported. |
| Analysis Time | Retention time of analyte: 27.4 min | Retention time of analytes: < 11 min |
Detailed Experimental Protocols
Method 1: Stability-Indicating Analysis of a Synthetic Thiophene Chalcone[1][2]
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, making it suitable for stability studies.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Thermo Scientific C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.04 M sodium acetate buffer (pH adjusted to 3.0 with a suitable acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: Not specified, typically 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range (e.g., 10 µg/mL).
Method 2: Rapid Analysis of Thiophenic Compounds[1]
This method is optimized for a fast analysis time, making it suitable for high-throughput screening or process monitoring.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: PerfectSil Target ODS-3 C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at 231 nm.
-
Injection Volume: Not specified, typically 10-20 µL.
-
Sample Preparation: Prepare standard solutions of the thiophenic compounds in acetonitrile in the working range of 0.1–30 ng/µL.
Concluding Remarks
The choice between these two methods, or the development of a new method, will depend on the specific requirements of the analysis. Method 1, with its demonstrated stability-indicating capability, is ideal for the quality control and stability testing of drug substances and products where the identification and quantification of degradation products are critical.[1][2] Method 2 offers the advantage of a significantly shorter analysis time, which is beneficial for applications such as reaction monitoring or the rapid screening of multiple samples.[1]
For the purity analysis of aminothiophenes, either of these methods could serve as a starting point for method development. The presence of the amino group may influence the chromatographic behavior, potentially requiring adjustments to the mobile phase pH or composition to achieve optimal separation and peak shape. It is recommended to perform forced degradation studies to ensure the developed method is stability-indicating for the specific aminothiophene derivative of interest. By leveraging the principles and data presented in this guide, researchers can efficiently develop and validate robust HPLC methods for the purity analysis of a wide range of thiophene-containing compounds.
References
Comparative Analysis of the Biological Prowess of 2-Aminothiophene Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the diverse biological activities of 2-aminothiophene derivatives. This report provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a subject of intense research in the quest for novel therapeutic agents.[2][3][4] This guide presents a comparative analysis of these biological activities, summarizing key quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.
Anticancer Activity
Numerous 2-aminothiophene derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the induction of apoptosis and interference with the cell cycle.[5][7]
Comparative Anticancer Activity of 2-Aminothiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6CN14 | HeLa (Cervical Adenocarcinoma) | ~25 | [5] |
| 7CN09 | HeLa (Cervical Adenocarcinoma) | ~25 | [5] |
| 6CN14 | PANC-1 (Pancreatic Adenocarcinoma) | ~50 | [5] |
| 7CN09 | PANC-1 (Pancreatic Adenocarcinoma) | ~50 | [5] |
| SB-44 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | [6] |
| SB-83 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | [6] |
| SB-200 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | [6] |
| Compound 3b | HepG2 (Liver Carcinoma) | 3.105 | [8] |
| Compound 3b | PC-3 (Prostate Cancer) | 2.15 | [8] |
| Compound 4c | HepG2 (Liver Carcinoma) | >50 | [8] |
| Compound 4c | PC-3 (Prostate Cancer) | 1.99 | [8] |
Note: IC50 values are approximate as extracted from graphical data in some cases.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of 2-aminothiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][9]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9][10]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives and incubated for a further 24-72 hours.[5][10]
-
MTT Addition: An MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anticancer Mechanism of Action
Several 2-aminothiophene derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[5][7] Flow cytometry analysis has shown that these compounds can interfere with the progression of the cell cycle, preventing cancer cell growth and multiplication.[5] The induction of apoptosis is often mediated through the activation of caspases.[7]
Caption: Anticancer mechanism of 2-aminothiophene derivatives.
Anti-inflammatory Activity
Certain 2-aminothiophene derivatives have demonstrated potent anti-inflammatory properties.[3] Their mechanism of action is often associated with the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[11][12]
Comparative Anti-inflammatory Activity of 2-Aminothiophene Derivatives
| Compound | Assay | Inhibition (%) | IC50 (µM) | Reference |
| Compound 1 | Neutrophil Respiratory Burst | 61 | 121.47 | [3] |
| Compound 2 | Neutrophil Respiratory Burst | 94 | 412 | [3] |
| Compound 3 | Neutrophil Respiratory Burst | 30 | 323 | [3] |
| Compound 4 | Neutrophil Respiratory Burst | 75 | 348 | [3] |
| Compound 5 | Neutrophil Respiratory Burst | 71 | 422 | [3] |
| Compound 6 | Neutrophil Respiratory Burst | 81 | 396 | [3] |
| THBT 3a | NO Production in RAW 264.7 cells | 87.07 | - | [11] |
| THBT 3b | NO Production in RAW 264.7 cells | 80.39 | - | [11] |
| THBT 2a | NO Production in RAW 264.7 cells | 78.04 | - | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema
A standard in vivo model to evaluate the anti-inflammatory activity of compounds is the carrageenan-induced paw edema test in rats.[13][14]
Principle: Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential. The development of edema is biphasic, with an early phase mediated by histamine and serotonin and a later phase involving prostaglandins and cytokines.[13][15]
Procedure:
-
Animal Grouping: Wistar rats are divided into control and treatment groups.[13]
-
Compound Administration: The test compounds (2-aminothiophene derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the treatment groups, typically orally or intraperitoneally, one hour before carrageenan injection.[15]
-
Induction of Inflammation: A 1% suspension of carrageenan is injected into the subplantar region of the right hind paw of each rat.[13]
-
Edema Measurement: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of some 2-aminothiophene derivatives are linked to the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[11][16] NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By activating NRF2, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β, IL-6, and TNF-α.[11]
Caption: Anti-inflammatory NRF2 activation by 2-aminothiophenes.
Antimicrobial Activity
2-Aminothiophene derivatives have also been recognized for their significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][4][17]
Comparative Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 2c | B. subtilis | - | [17] |
| Compound 2c | E. coli | - | [17] |
| Compound 2c | P. vulgaris | - | [17] |
| Compound 2c | S. aureus | - | [17] |
| Compound 3a | S. pneumoniae | - | [1] |
| Compound 3a | B. subtilis | - | [1] |
| Compound 3a | P. aeruginosa | - | [1] |
| Compound 3a | E. coli | - | [1] |
| Compound 6b | A. fumigatus | - | [1] |
| Compound 9 | C. albicans | - | [1] |
Note: Specific MIC values were not consistently available in the provided search results; however, the compounds listed showed significant activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial twofold dilutions of the 2-aminothiophene derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Workflow for Antimicrobial Screening
The general workflow for identifying and evaluating the antimicrobial potential of new 2-aminothiophene derivatives involves synthesis, characterization, and subsequent biological testing.
Caption: Workflow for antimicrobial screening of 2-aminothiophenes.
References
- 1. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-MOL [m.x-mol.net]
- 3. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpbs.com [ijpbs.com]
Validating the Structure of Synthesized 2-Amino-5-methyl-3-thiophenecarbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques used to validate the structure of 2-Amino-5-methyl-3-thiophenecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals.
This document outlines the standard spectroscopic methods for structural elucidation and compares the expected data for this compound with a closely related derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. This comparative approach highlights how subtle changes in molecular structure are reflected in the analytical data.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its derivative. This data is essential for confirming the identity and purity of the synthesized compound.
| Spectroscopic Technique | This compound | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile |
| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 3H, -CH₃), ~4.5 (br s, 2H, -NH₂), ~6.6 (s, 1H, thiophene-H) | 2.47 (d, J=1.0 Hz, 3H, -CH₃), 6.78 (q, J=1.0 Hz, 1H, thiophene-H), 6.95 (ddd, J=1.0, 7.0, 8.5 Hz, 1H, Ar-H), 7.18 (dd, J=1.0, 8.5 Hz, 1H, Ar-H), 7.50 (dd, J=1.5, 7.0, 8.5 Hz, 1H, Ar-H), 8.24 (dd, J=1.5, 8.5 Hz, 1H, Ar-H), 9.61 (s, 1H, -NH)[1] |
| ¹³C NMR (CDCl₃, δ) | ~15 ( -CH₃), ~90 (thiophene C-3), ~115 (thiophene C-5), ~118 (-CN), ~140 (thiophene C-4), ~160 (thiophene C-2) | Data not readily available in searched sources. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1550 (thiophene ring stretch) | Data not readily available in searched sources. |
| Mass Spectrometry (m/z) | Expected [M]⁺ at 138.03 | [M-H]⁻ at 258[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the process of synthesizing and validating a key intermediate like this compound can be conceptually analogized to a signaling cascade in drug development. The successful synthesis of the pure, structurally confirmed intermediate is a critical signal that allows the subsequent "downstream" steps of active pharmaceutical ingredient (API) synthesis to proceed.
References
A Comparative Guide to LC-MS Methods for Identifying Impurities in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) is a critical factor in drug development and manufacturing. For sulfur-containing heterocyclic compounds like thiophene and its derivatives, which are key building blocks in many pharmaceuticals, rigorous impurity profiling is essential to ensure safety and efficacy. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the detection, identification, and quantification of process-related impurities and degradation products.[1][2]
Experimental Workflow for Impurity Identification
The general process for identifying and characterizing impurities in a synthetic sample using LC-MS is outlined in the workflow below. This process begins with sample preparation, followed by chromatographic separation and mass spectrometric detection. Subsequent data analysis allows for the identification of potential impurities, which can then be further characterized and quantified.
Caption: A generalized workflow for the identification and quantification of impurities in thiophene synthesis using LC-MS.
Comparison of LC-MS Methods
The following table summarizes the key parameters and performance characteristics of two UPLC-MS/MS methods that can be applied to the analysis of impurities in thiophene synthesis. Method 1 is a sensitive method developed for the quantification of potential genotoxic impurities, while Method 2 is a general-purpose method for impurity profiling.
| Parameter | Method 1: UPLC-MS/MS for Genotoxic Impurities[3] | Method 2: UPLC-MS for General Impurity Profiling |
| LC System | Ultra-Performance Liquid Chromatography | ACQUITY UPLC |
| Column | Not Specified | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Not Specified | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Not Specified | Acetonitrile |
| Gradient | Not Specified | Reversed-phase gradient |
| Flow Rate | Not Specified | 600 µL/min |
| Column Temp. | Not Specified | 45 °C |
| Injection Vol. | Not Specified | Not Specified |
| MS System | Tandem Mass Spectrometry | Xevo G2 Tof |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | Not Specified | 3 kV |
| Cone Voltage | Not Specified | 30 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MSE (simultaneous low and high collision energy) |
| Mass Range | Not Specified | 50 - 1000 m/z |
| LOD | 0.1512–0.3897 ng/mL | Not Specified |
| LOQ | 0.4899–1.245 ng/mL | Not Specified |
| Linearity (R²) | > 0.9900 | Not Specified |
| Accuracy (% Recovery) | 94.9% - 115.5% | Not Specified |
Experimental Protocols
Method 1: UPLC-MS/MS for the Quantification of Potential Genotoxic Impurities[3]
This method is designed for high sensitivity and selectivity in quantifying trace-level impurities.
1. Sample Preparation:
-
Dissolve the thiophene synthesis sample in a suitable solvent to a final concentration of 0.5 mg/mL.
-
If necessary, spike with known impurity standards for accuracy assessment.
-
Filter the sample through a 0.22 µm filter before injection.
2. UPLC Conditions:
-
LC System: An ultra-performance liquid chromatography system.
-
Mobile Phase: Optimized based on the polarity of the target impurities. A typical starting point for reversed-phase chromatography would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Program: A gradient is developed to ensure the separation of impurities from the main thiophene product and from each other. An example gradient could be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.
3. MS/MS Conditions:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode was found to be effective for sulfonate impurities.[3] The polarity should be optimized based on the nature of the expected impurities.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities. This involves defining specific precursor-to-product ion transitions for each impurity.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve the best signal for the impurities of interest.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[3]
Method 2: UPLC-MS for General Impurity Profiling[4]
This method is suitable for the initial screening and identification of unknown impurities.
1. Sample Preparation:
-
Dissolve the sildenafil tablets in a 1:1 mixture of methanol and water.
-
Filter the solution and transfer it to an autosampler vial for analysis.
2. UPLC Conditions:
-
LC System: ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A reversed-phase gradient is employed to separate the impurities. The specific gradient profile should be optimized for the sample.
-
Flow Rate: 600 µL/min.
-
Column Temperature: 45 °C.
3. MS Conditions:
-
Mass Spectrometer: Waters Xevo G2 Tof.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3 kV.
-
Cone Voltage: 30 V.
-
Acquisition Mode: MSE mode, which allows for the simultaneous acquisition of low-energy (precursor ion) and high-energy (fragment ion) spectra.
-
Mass Range: 50 to 1000 m/z.
4. Data Analysis:
-
Process the acquired data to identify drug-related impurities by looking for common fragment ions or a common core structure.
-
Utilize the accurate mass measurements from the time-of-flight (Tof) mass analyzer to determine the elemental composition of both the parent ions and fragment ions, which aids in the structural elucidation of unknown impurities.
Application to Thiophene Synthesis
Common thiophene synthesis methods like the Paal-Knorr, Gewald, or Hinsberg syntheses can lead to various impurities.[] These can include unreacted starting materials, intermediates, over-reacted products, and side-products from competing reactions. For example, in the Paal-Knorr synthesis, which converts 1,4-diketones to thiophenes using a sulfur source like phosphorus pentasulfide, potential impurities could include the starting diketone, partially reacted intermediates, or furan-derivatives if dehydration occurs.
The LC-MS methods described above can be effectively adapted to identify and quantify such impurities. Method 1 would be ideal for targeting and quantifying known, potentially genotoxic impurities at very low levels. Method 2, with its accurate mass and MSE capabilities, is well-suited for the initial screening of a new synthetic route to identify all detectable impurities and aid in their structural characterization. By applying these powerful analytical techniques, researchers and drug developers can gain a comprehensive understanding of the impurity profile of their synthesized thiophene derivatives, ensuring the quality and safety of the final product.
References
- 1. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Amino-5-methyl-3-thiophenecarbonitrile: A Comparative Guide for Researchers
The molecular weight of 2-Amino-5-methyl-3-thiophenecarbonitrile is confirmed to be 18.19 g/mol . This versatile thiophene derivative serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic agent, Olanzapine. This guide provides a comparative analysis of Olanzapine with other leading atypical antipsychotics, offering valuable insights for researchers, scientists, and professionals in drug development. We present a detailed examination of their performance based on experimental data, alongside a comprehensive experimental protocol for the synthesis of a key Olanzapine intermediate originating from this compound.
Comparative Performance of Atypical Antipsychotics
The efficacy of atypical antipsychotics is intrinsically linked to their receptor binding profiles. Olanzapine, the primary therapeutic derived from this compound, exhibits a broad receptor affinity profile. Below, we compare its performance metrics with other widely used atypical antipsychotics.
Receptor Binding Affinity
The binding affinity (Ki) of a drug to its target receptor is a critical determinant of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of Olanzapine and other atypical antipsychotics for key neurotransmitter receptors.
| Drug | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Histamine H1 (nM) | Muscarinic M1 (nM) | Adrenergic α1 (nM) |
| Olanzapine | 11[1] | 4 | 7 | 26 | 59 |
| Risperidone | 3.3[1] | 0.2 | 20 | >1000 | 1.3 |
| Clozapine | 125[1] | 5 | 1 | 2 | 13 |
| Quetiapine | 160[1] | 30 | 10 | 1000 | 20 |
| Aripiprazole | 0.34 | 3.4 | 60 | >1000 | 57 |
Data compiled from various sources. Ki values can vary between studies.
Clinical Efficacy and Side Effect Profile
The clinical performance of these drugs reflects their receptor binding characteristics. Olanzapine is noted for its efficacy in treating schizophrenia but is also associated with significant metabolic side effects.[2][3]
| Drug | Positive Symptom Efficacy | Negative Symptom Efficacy | Risk of Extrapyramidal Symptoms (EPS) | Weight Gain | Sedation |
| Olanzapine | High | Moderate to High | Low | High | High |
| Risperidone | High | Moderate | Moderate to High | Moderate | Moderate |
| Clozapine | Very High | High | Very Low | High | High |
| Quetiapine | Moderate | Moderate | Very Low | Moderate | High |
| Aripiprazole | Moderate | Moderate | Very Low | Low | Low |
This table provides a generalized comparison. Individual patient responses can vary significantly.
Experimental Protocols
A fundamental application of this compound is in the synthesis of Olanzapine. Below is a representative experimental protocol for the Gewald synthesis of this compound and its subsequent conversion to a key intermediate of Olanzapine.
Synthesis of this compound (Gewald Reaction)
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
A mixture of propionaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol.
-
Triethylamine (1.5 equivalents) is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield this compound.
Synthesis of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (Olanzapine Intermediate)
Materials:
-
This compound
-
2-Fluoronitrobenzene
-
Sodium hydride
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
2-Fluoronitrobenzene (1.05 equivalents) is then added dropwise.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of the Olanzapine intermediate starting from the Gewald reaction.
Caption: Synthesis workflow for a key Olanzapine intermediate.
References
A Comparative Guide to the Quantitative Analysis of 2-Aminothiophene Derivatives in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of 2-aminothiophene derivatives in complex biological matrices. As a class of compounds with significant therapeutic potential, accurate and reliable quantification is paramount in drug discovery and development. This document outlines and contrasts the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable analytical method for your research needs.
Introduction to 2-Aminothiophene Derivatives
2-Aminothiophene derivatives are a versatile class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has made them a focal point in medicinal chemistry and drug development. Furthermore, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. The accurate quantification of these derivatives in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is critical for obtaining reliable quantitative data. The following tables summarize the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of 2-aminothiophene derivatives, based on data from validated methods in scientific literature.
Table 1: Performance Comparison of Analytical Methods for 2-Aminothiophene Derivatives
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.996 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Cost | Low | High | Medium |
| Derivatization Required | Generally No | Generally No | Often Yes |
Note: The values presented are typical ranges compiled from various sources and may vary depending on the specific analyte, matrix, and instrumentation.
Detailed Experimental Protocols
Robust and reproducible quantitative analysis relies on well-defined experimental procedures. This section provides detailed protocols for sample preparation and analysis using the three compared methodologies.
Sample Preparation
The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte of interest from the complex biological matrix.
1. Protein Precipitation (for Plasma/Serum Samples)
This method is a rapid and simple approach for removing the bulk of proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected into the LC system or evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
2. Liquid-Liquid Extraction (LLE) (for Urine and Plasma Samples)
LLE is a versatile technique that separates analytes based on their differential solubility in two immiscible liquid phases.
-
Protocol:
-
To 500 µL of the biological sample (e.g., urine or plasma), add a suitable internal standard.
-
Adjust the pH of the sample as needed to optimize the partitioning of the analyte into the organic phase.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture thereof).
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
3. Solid-Phase Extraction (SPE) (for Tissue Homogenates and other complex matrices)
SPE provides a more selective and efficient cleanup compared to protein precipitation and LLE, making it suitable for complex matrices like tissue homogenates.
-
Protocol:
-
Homogenize the tissue sample in a suitable buffer.
-
Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase or a specific mixed-mode cation exchange for basic compounds) by passing methanol followed by equilibration buffer through the cartridge.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte of interest with a strong solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Analytical Methods
1. HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the maximum absorption wavelength (λmax) of the specific 2-aminothiophene derivative.
-
Quantification: Based on a calibration curve constructed from standards of known concentrations.
2. LC-MS/MS Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 or other suitable reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, but using volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) is typically used for polar to moderately polar 2-aminothiophene derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
3. GC-MS Method
-
Derivatization (if necessary): The amino and other polar functional groups on the 2-aminothiophene derivative may require derivatization (e.g., silylation or acylation) to increase volatility and thermal stability.
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) is most common.
-
Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or MRM for a triple quadrupole MS.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for quantitative analysis and a key signaling pathway influenced by certain 2-aminothiophene derivatives.
Certain 2-aminothiophene derivatives have been shown to act as positive allosteric modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Activation of this receptor plays a crucial role in glucose homeostasis and is a key target for the treatment of type 2 diabetes. The signaling cascade initiated by GLP-1R activation is depicted below.
Conclusion
The quantitative analysis of 2-aminothiophene derivatives in complex biological matrices can be effectively achieved using HPLC-UV, LC-MS/MS, and GC-MS.
-
LC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for bioanalysis where low detection limits are critical.
-
HPLC-UV offers a cost-effective and high-throughput alternative, suitable for routine analysis when sensitivity is not the primary concern.
-
GC-MS provides high selectivity but may require derivatization, making it more suitable for specific, volatile, or semi-volatile 2-aminothiophene derivatives.
The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the matrix, available instrumentation, and cost considerations. The provided protocols and workflows serve as a practical guide for researchers to develop and validate robust analytical methods for this important class of compounds.
A Comparative Guide to Catalysts for the Gewald Reaction
The Gewald three-component reaction is a cornerstone in synthetic organic chemistry, providing a straightforward and efficient route to highly substituted 2-aminothiophenes, which are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and dyes. The choice of catalyst for this reaction significantly influences its efficiency, yield, and environmental footprint. This guide offers a comparative analysis of various catalysts employed in the Gewald reaction, presenting their performance data, detailed experimental protocols, and a mechanistic overview to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The efficacy of different catalysts in the Gewald reaction, specifically for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur, is summarized below. This standardized comparison allows for a direct assessment of their catalytic performance under various conditions.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous | L-Proline | 10 | DMF | 60 | 3 h | 84 | [1] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 25 min | 96 | [2] | |
| Heterogeneous | CaO | Stoichiometric | Ethanol | Reflux | 1-1.5 h | 85-92 | |
| NaAlO₂ | 5 | Ethanol | 60 | 6 h | 94 | ||
| KG-60-Piperazine | 10 | Ethanol | 80 | 4 h | High Yield | ||
| ZnO/nanoclinoptilolite | 0.05 g | Solvent-free | 100 | 4 h | 30-76 | [3] | |
| MgO-CeO₂ nanocomposite | - | - | - | - | - | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions. The data presented is based on reported values for the reaction between cyclohexanone and malononitrile where available. For some catalysts, specific data for this reaction was not found, and a general performance indication is provided.
Experimental Protocols
Detailed methodologies for the Gewald reaction using a selection of the compared catalysts are provided below.
L-Proline (Homogeneous Catalyst)
This procedure utilizes the readily available and environmentally benign amino acid L-proline as a catalyst.[1]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
L-Proline
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol) in DMF (5 mL), add L-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 60 °C for the time specified by TLC monitoring (typically 3 hours).
-
After completion of the reaction, pour the mixture into ice-water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.
Piperidinium Borate (Homogeneous Catalyst)
This method employs a conjugate acid-base pair catalyst, piperidinium borate, which demonstrates high efficiency.[2][4]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Piperidinium Borate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine cyclohexanone (5.09 mmol), malononitrile (5.09 mmol), elemental sulfur (5.09 mmol), and piperidinium borate (1.02 mmol, 20 mol%).
-
Add a 9:1 mixture of ethanol and water (10 mL).
-
Stir the mixture vigorously at 100 °C for 25 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry in an oven.
Calcium Oxide (CaO) (Heterogeneous Catalyst)
A simple and cost-effective protocol using the readily available and inexpensive heterogeneous catalyst, calcium oxide.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Calcium Oxide (CaO)
-
Ethanol
Procedure:
-
A mixture of cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol is heated at reflux for 1 to 1.5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the catalyst is filtered off.
-
The ethanol is removed by evaporation.
-
The residue is then subjected to column chromatography for purification.
Sodium Aluminate (NaAlO₂) (Heterogeneous Catalyst)
An eco-friendly and recyclable catalytic system for the Gewald reaction.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Sodium Aluminate (NaAlO₂)
-
Ethanol
Procedure:
-
In a reaction vessel, suspend NaAlO₂ (0.25 mmol, 5 mol%) in ethanol (10 mL).
-
Add cyclohexanone (5.0 mmol), malononitrile (5.0 mmol), and elemental sulfur (6.0 mmol).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After the reaction is complete, as indicated by TLC, filter the hot solution to recover the catalyst.
-
Wash the catalyst with hot ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Pathway and Experimental Workflow
The Gewald reaction proceeds through a series of well-established steps, initiated by a Knoevenagel condensation. The general mechanism and a typical experimental workflow are illustrated below.
Figure 1. The mechanistic pathway of the Gewald reaction, initiated by a base-catalyzed Knoevenagel condensation, followed by the addition of sulfur, intramolecular cyclization, and tautomerization to yield the final 2-aminothiophene product.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthese von 2-Aminothiophenen mittels Piperidiniumborat - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Intermediates: HPLC vs. UPLC
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical step in pharmaceutical development and manufacturing, ensuring that the methods used to test raw materials, intermediates, and finished products are reliable, accurate, and fit for purpose.[1][2][3][4][5] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of pharmaceutical intermediates, supported by representative experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) has long been the industry standard for the analysis of non-volatile and thermally unstable compounds, offering robust and reliable performance.[6][7][8] It is widely used for the separation, identification, and quantification of components in a mixture.[6]
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than traditional HPLC systems.[1][6][8] This results in significant improvements in speed, resolution, and sensitivity.[1][6]
Comparative Performance Data: HPLC vs. UPLC
The following tables summarize typical performance data for key validation parameters when comparing HPLC and UPLC methods for the analysis of a pharmaceutical intermediate. These values are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Table 1: Method Performance Characteristics
| Parameter | HPLC | UPLC |
| Analysis Time | 15 - 30 minutes | 1 - 5 minutes |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Standard | 2-3x Higher |
| Solvent Consumption | High | Low (up to 80% reduction)[1] |
| System Backpressure | 1000 - 3000 psi | 8000 - 15000 psi |
Table 2: Validation Data for Purity Assay of "Intermediate-X"
| Validation Parameter | Acceptance Criteria | HPLC Results | UPLC Results |
| Specificity | No interference at the analyte's retention time | Pass | Pass |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Range | 80% - 120% of target concentration | 80% - 120% | 80% - 120% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | 99.8% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% | 0.5% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% | 0.9% |
| Robustness | %RSD ≤ 2.0% for varied conditions | Pass | Pass |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
Protocol:
-
Prepare a blank solution (diluent or matrix without the analyte) and inject it to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Prepare a solution of the pharmaceutical intermediate ("Intermediate-X").
-
Prepare solutions of known impurities and potential degradation products.
-
Spike the "Intermediate-X" solution with the known impurities and degradation products.
-
Inject the blank, the pure intermediate, and the spiked solution into the chromatograph.
-
Acceptance Criterion: The peak for "Intermediate-X" should be free from any co-eluting peaks from the blank, impurities, or degradation products. The resolution between the analyte peak and the nearest eluting peak should be greater than 2.0.
Linearity
Linearity is the ability of the method to provide test results that are directly proportional to the analyte concentration within a given range.[9]
Protocol:
-
Prepare a stock solution of the "Intermediate-X" reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering the expected concentration range of the assay (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).[10]
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the measure of the exactness of an analytical method, or the closeness of agreement between an accepted reference value and the value found.[9]
Protocol:
-
Prepare a placebo (matrix) mixture containing all components except for "Intermediate-X".
-
Spike the placebo mixture with known amounts of "Intermediate-X" reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[2][10]
Precision
Precision is the closeness of agreement among individual test results from repeated analyses of a homogeneous sample.[9] It is typically evaluated at two levels: repeatability and intermediate precision.[9]
Protocol for Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of "Intermediate-X" at 100% of the target concentration.[2][11]
-
Alternatively, prepare nine determinations across three concentration levels (three replicates each).[9]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
Acceptance Criterion: The %RSD should be ≤ 2.0%.[2]
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[3]
-
Analyze a set of samples prepared by the second analyst on the second instrument on the second day.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
Acceptance Criterion: The %RSD should be ≤ 2.0%.[3]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters that could be subject to variation (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Prepare a sample of "Intermediate-X".
-
Analyze the sample while making small, deliberate changes to one parameter at a time (e.g., ±2% for mobile phase composition, ±0.1 for pH, ±2°C for temperature, ±0.1 mL/min for flow rate).
-
Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the final result.
-
Acceptance Criterion: The system suitability parameters should remain within the defined limits, and the %RSD of the results obtained under the varied conditions should be ≤ 2.0%.
Visualizing the Validation Process
The following diagrams illustrate the workflow of analytical method validation and the relationship between its key parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mastelf.com [mastelf.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of 2-Amino-5-methyl-3-thiophenecarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-methyl-3-thiophenecarbonitrile (CAS No. 138564-58-6) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This document outlines the necessary personal protective equipment (PPE), procedures for handling solid waste and contaminated materials, and detailed instructions for waste container selection, labeling, and storage prior to collection by a licensed hazardous waste disposal company.
I. Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
This data is a summary of information found in Safety Data Sheets (SDSs). Users should always consult the specific SDS for the product they are using.
II. Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is required.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Respiratory Protection: If there is a risk of generating dust, use a dust respirator.
III. Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused or expired) this compound and labware contaminated with the chemical.
A. Disposal of Solid this compound
-
Designate a Waste Container:
-
Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
-
The container must be in good condition, with no cracks or leaks.
-
Ensure the container has not previously held incompatible waste. If reusing a container, it must be thoroughly cleaned.
-
-
Label the Waste Container:
-
As soon as you begin accumulating waste, label the container clearly.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date when waste was first added (the accumulation start date).
-
The specific hazards (e.g., "Harmful," "Irritant").
-
Your name, laboratory, and contact information.
-
-
-
Transfer the Chemical Waste:
-
Perform this task in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.
-
Carefully transfer the solid this compound into the labeled hazardous waste container.
-
Avoid generating dust during the transfer.
-
Securely close the container lid immediately after adding the waste. Containers must remain closed except when adding or removing waste.
-
B. Disposal of Contaminated Labware
-
Segregate Waste:
-
Keep contaminated labware (e.g., weigh boats, gloves, pipette tips, paper towels) separate from non-hazardous trash.
-
-
Package Contaminated Waste:
-
Place all solid items contaminated with this compound into a designated hazardous waste container. This can be the same container used for the pure solid, or a separate, clearly labeled container for "Contaminated Solid Waste."
-
If using a separate container, it must be labeled with the same information as the pure chemical waste container, clearly indicating the contaminant is "this compound."
-
For empty containers of the original chemical, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, deface the original label and dispose of the empty container according to your institution's guidelines.
-
C. Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be near the point of generation and under the control of the laboratory personnel.
-
Ensure incompatible wastes are segregated to prevent accidental mixing.
-
-
Arrange for Pickup:
-
Once the waste container is full (or before the accumulation time limit set by your institution is reached), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
The waste will be collected by a licensed hazardous or special waste disposal company for final treatment, which may include incineration in a facility equipped with an afterburner and scrubber.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-methyl-3-thiophenecarbonitrile (CAS No. 138564-58-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS), it is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
The following table summarizes the recommended PPE for handling this compound. It is crucial to select PPE based on the specific laboratory conditions and the nature of the work being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | Protects eyes from dust particles and splashes of the chemical, which can cause serious eye irritation.[1][2][3] |
| Skin Protection | - Gloves: Nitrile rubber gloves are recommended for splash protection. For extended contact, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated. - Protective Clothing: A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[1][2] | Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against skin contact, which can be harmful.[4][5][6] Protective clothing prevents the chemical from coming into contact with the skin.[1][2] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1][3] | Prevents inhalation of the compound, which is classified as harmful if inhaled.[3] Engineering controls, such as a fume hood, should be the primary means of controlling exposure. |
| Footwear | Closed-toe shoes should be worn in the laboratory at all times. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
- Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
- Ensure that a safety shower and eyewash station are easily accessible.[5]
- Assemble all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Don the appropriate chemical safety goggles or glasses.
- Wear the selected nitrile gloves, checking for any signs of damage.
3. Handling the Chemical:
- Carefully open the container, avoiding the generation of dust.
- Weigh the required amount of the solid chemical on a tared weigh boat or paper inside the fume hood.
- If making a solution, slowly add the solid to the solvent to avoid splashing.
- Keep the container tightly closed when not in use.[2]
4. During the Experiment:
- Avoid direct contact with the chemical.
- If any chemical comes into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
- Do not eat, drink, or smoke in the laboratory.[3]
5. Post-Experiment and Cleanup:
- Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.
- Dispose of all waste as outlined in the disposal plan below.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid this compound waste, including unused chemical and contaminated items (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealed hazardous waste container.[7][8] The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and list the chemical name: "this compound".[9]
- Contaminated PPE:
- Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag or container labeled as "Hazardous Waste - Chemically Contaminated PPE".[8]
- Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's safety office.
2. Storage of Hazardous Waste:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
- The storage area should be secure and away from incompatible materials.
3. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
- Follow all institutional and local regulations for the disposal of chemical waste.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. showagroup.com [showagroup.com]
- 3. yourglovesource.com [yourglovesource.com]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. wellbefore.com [wellbefore.com]
- 6. A Complete Guide to Nitrile Gloves [de.titanfine.com]
- 7. ic.ptb.de [ic.ptb.de]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. kamatlab.com [kamatlab.com]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
